Fructosyl-lysine
説明
Fructoselysine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Fructosyl-lysine has been reported in Brassica napus, Vitis vinifera, and Trypanosoma brucei with data available.
特性
IUPAC Name |
(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYFTQDGRDJNV-AYHFEMFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045836 | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21291-40-7 | |
| Record name | ε-Fructoselysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21291-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructosyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRUCTOSYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2RDS6J0Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of a Sweet and Savory Discovery: Unraveling the Early Studies of Amadori Products
A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Foundational Discovery of Amadori Products, Key Intermediates in the Maillard Reaction.
This in-depth guide explores the seminal early studies that led to the discovery and characterization of Amadori products. These compounds, formed from the reaction of reducing sugars and amino acids, are not only central to the aroma and flavor of cooked foods but are also implicated in the pathophysiology of various diseases, making their study crucial for drug development. This paper will delve into the original experimental protocols, present the limited yet insightful quantitative data from these pioneering studies, and visualize the fundamental chemical transformations that define the dawn of our understanding of non-enzymatic glycation.
Historical Context: From Maillard's Reaction to Amadori's Rearrangement
The journey to understanding Amadori products began with the work of French chemist Louis-Camille Maillard. In 1912, he first described the reaction between amino acids and sugars at elevated temperatures, which resulted in the characteristic browning and complex flavor profiles of cooked foods. This series of reactions would later become known as the Maillard reaction.[1][2]
It was not until 1925 that the Italian chemist Mario Amadori, while studying the intricacies of the Maillard reaction, identified a key intermediate.[3] He discovered that the initial product of the condensation between an aldose sugar and an amine, a Schiff base (an N-substituted glycosylamine), undergoes a spontaneous molecular rearrangement to form a more stable 1-amino-1-deoxy-2-ketose.[4] This critical transformation was aptly named the Amadori rearrangement, and the resulting product, the Amadori product.
Later, in 1953, John E. Hodge of the U.S. Department of Agriculture provided a detailed mechanism for the Maillard reaction, solidifying the importance of the Amadori rearrangement as a crucial step in this complex cascade of chemical events.[5]
The Pioneering Experiments: Synthesizing the First Amadori Products
The initial syntheses of Amadori products were foundational, establishing the basic principles of their formation. Two key early methods are of particular historical and scientific importance:
Amadori's Fusion Method (1931)
In his later work, Amadori developed a straightforward method for the synthesis of these compounds. This solvent-free approach, known as the "fusion method," involved the direct heating of a reducing sugar and an amine.
Experimental Protocol:
-
Reactants: An equimolar mixture of a reducing sugar (e.g., D-glucose) and an amine (e.g., p-toluidine).
-
Conditions: The mixture was heated in a dry state at a temperature of 70-80°C for 2 hours.
-
Purification: The resulting brown, crude product was purified by crystallization from hot ethanol.
Quantitative Data:
The reported yield for this method was in the range of 10-30%.
| Method | Reactants | Temperature (°C) | Time (h) | Yield (%) |
| Fusion Method | Equimolar amine and sugar | 70-80 | 2 | 10-30 |
Weygand's Syrup Method (1940)
Friedrich Weygand, a German chemist, later developed an alternative method for synthesizing Amadori products in an aqueous environment, which became known as the "syrup method."
Experimental Protocol:
-
Reactants: A mixture of a reducing sugar, an amine, and a catalytic amount of acid in water.
-
Conditions: The aqueous mixture was heated to 100°C for a period of 10 to 30 minutes.
-
Purification: The resulting dark solution was purified using ion-exchange resin followed by crystallization from hot ethanol.
Quantitative Data:
This method provided a slightly improved yield compared to the fusion method.
| Method | Reactants | Temperature (°C) | Time (min) | Yield (%) |
| Syrup Method | Sugar, amine, acid catalyst, water | 100 | 10-30 | ~20-30 |
Characterization of the First Amadori Product Precursor
In Amadori's initial 1925 experiments, he reacted D-glucose with p-toluidine. The first isolable product is the N-substituted glycosylamine, the precursor to the rearranged Amadori product. While detailed characterization techniques were limited in the 1920s, some physical properties were recorded.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-(p-tolyl)-D-glucosamine | C₁₃H₁₉NO₅ | 269.29 | 150-152 |
Data sourced from modern chemical databases for the likely initial product in Amadori's experiment.
Visualizing the Discovery: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core chemical transformations and experimental workflows described in these early studies.
Figure 1: The Amadori Rearrangement signaling pathway.
Figure 2: Experimental workflows for early Amadori product synthesis.
Conclusion and Future Perspectives
The early studies on the discovery of Amadori products, spearheaded by the insightful work of Mario Amadori, laid the crucial groundwork for our current understanding of the Maillard reaction. While the quantitative data from these initial experiments are sparse by modern standards, the experimental protocols they established were remarkably effective and paved the way for decades of research into the chemical, biological, and physiological significance of these fascinating compounds. For researchers in drug development, a deep appreciation of these foundational studies is essential, as the non-enzymatic glycation of proteins, initiated by the formation of Amadori products, is a key process in the aging process and the pathogenesis of diseases such as diabetes and its complications. Future research will undoubtedly continue to build upon this century-old discovery, leading to novel therapeutic strategies targeting the formation and downstream effects of Amadori products.
References
The Kinetics of Fructosyl-lysine Formation: A Deep Dive into the Maillard Reaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The non-enzymatic reaction between reducing sugars and amino acids, known as the Maillard reaction, is a cornerstone of food chemistry and a pivotal process in human physiology and pathology. A key initial step in this cascade is the formation of Fructosyl-lysine from the reaction of glucose and the amino acid lysine (B10760008). Understanding the kinetics of this reaction is crucial for fields ranging from food science, where it governs color and flavor development, to medicine, where the accumulation of advanced glycation end-products (AGEs) derived from this compound is implicated in diabetic complications and aging. This technical guide provides a comprehensive overview of the kinetics of this compound formation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
The Pathway of this compound Formation
This compound is an Amadori product formed through the initial stages of the Maillard reaction.[1][2][3] The process begins with the condensation of the carbonyl group of glucose with the ε-amino group of lysine to form a Schiff base. This unstable intermediate then undergoes an irreversible intramolecular rearrangement, known as the Amadori rearrangement, to form the more stable 1-amino-1-deoxy-2-ketose, which in the case of glucose and lysine is Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine, or this compound.[4]
References
An In-depth Technical Guide to the Structural Elucidation of Fructosyl-lysine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Fructosyl-lysine (F-Lys) isomers. F-Lys, an Amadori product formed through the Maillard reaction between glucose and lysine (B10760008), is a critical molecule in food science and clinical chemistry.[1][2][3] Its isomers, arising from the reaction with different reducing sugars or through rearrangements, present a significant analytical challenge. This document details the key experimental protocols, presents quantitative data for isomer differentiation, and visualizes the underlying chemical and analytical workflows.
Introduction to this compound Isomers
The Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein, leads to the formation of a Schiff base that subsequently rearranges to a more stable ketoamine known as an Amadori product.[1][2][3] When L-lysine reacts with D-glucose, the resulting Amadori product is Nε-(1-deoxy-D-fructos-1-yl)-L-lysine, commonly known as this compound.
Isomerism in F-Lys can arise from:
-
Regioisomerism: Glycation at the α-amino group versus the ε-amino group of lysine.
-
Stereoisomerism: The use of different monosaccharides (e.g., glucose vs. fructose) leads to structurally distinct Amadori and Heyns products, respectively.[4]
-
Anomerism and Tautomerism: The sugar moiety can exist in various cyclic (α- and β-pyranose and furanose) and open-chain forms.
The accurate structural elucidation of these isomers is crucial for understanding their biological activities, nutritional implications, and roles in disease pathogenesis.
Analytical Strategies for Isomer Differentiation
A multi-faceted approach combining chromatographic separation with advanced spectroscopic techniques is essential for the unambiguous identification and quantification of F-Lys isomers.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is the cornerstone for separating F-Lys isomers and their derivatives.
2.1.1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is widely used for the separation of glycated peptides. While unmodified and glycated peptides can often be separated, the resolution of isomeric Amadori and Heyns peptides is challenging due to their similar physicochemical properties.[5] However, optimization of mobile phase conditions, particularly at neutral pH with phosphate (B84403) buffers, can significantly improve the separation of these isomers.[5]
2.1.2. Hydrophilic Interaction Chromatography (HILIC)
HILIC is effective for separating unmodified peptides from their glycated counterparts.[5] However, it typically offers limited resolution for isomeric glucated and fructated peptides, which often coelute.[5]
Table 1: HPLC Separation of Glycated Peptides
| Chromatographic Mode | Stationary Phase | Mobile Phase (Typical) | Separation Principle | Application |
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA or Formic Acid | Hydrophobic interactions | Separation of unmodified from glycated peptides. Partial separation of isomers. |
| RP-HPLC (Neutral pH) | C18 | Acetonitrile/Water with Phosphate Buffer (pH 7.2) | Enhanced selectivity for isomers | Improved separation of Amadori and Heyns peptide isomers.[5] |
| HILIC | Diol, Amide | Acetonitrile/Water with Ammonium Formate | Hydrophilic partitioning | Good separation of unmodified from glycated peptides.[5] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the characterization of F-Lys isomers, providing molecular weight information and structural details through fragmentation analysis.
2.2.1. Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) coupled with tandem mass spectrometry (ESI-MS/MS) is the most common technique for analyzing glycated peptides. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the precursor ions yields characteristic fragment ions.
The fragmentation of F-Lys isomers is dominated by neutral losses from the sugar moiety, including water (18 Da), and larger fragments.[4][6] Notably, the loss of 84 Da (-H₂O-HCOH) is a characteristic fragmentation of monosaccharide-glycated peptides.[6] While some fragment ions were initially thought to be specific for Heyns products, recent studies have shown that many of these are also observed for Amadori peptides, making unambiguous differentiation based solely on single fragmentation events challenging.[7] However, ratios of specific fragment ions can be utilized for the differentiation and relative quantification of coeluting isomers.[7]
Table 2: Key MS/MS Fragment Ions for this compound Isomers
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Isomer Specificity |
| [M+H]⁺ | [M+H - 18]⁺ | Loss of one water molecule | Non-specific |
| [M+H]⁺ | [M+H - 36]⁺ | Loss of two water molecules | Non-specific |
| [M+H]⁺ | [M+H - 54]⁺ | Loss of three water molecules | Non-specific |
| [M+H]⁺ | [M+H - 84]⁺ | Loss of H₂O and HCOH | Characteristic for monosaccharide glycation |
| [M+H]⁺ | [M+H - 96]⁺ | Loss of C₃H₄O₃ | More prominent in Heyns products |
| [M+H]⁺ | [M+H - 162]⁺ | Loss of the hexose (B10828440) moiety | Non-specific |
Note: The relative intensities of these fragments can vary depending on the peptide sequence and instrument conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, enabling the definitive identification of isomers. Both ¹H and ¹³C NMR are employed to characterize the sugar moiety and its attachment to the lysine residue.
The anomeric protons of the different cyclic forms of the sugar residue give rise to distinct signals in the ¹H NMR spectrum, allowing for their identification and quantification.[4][8] For example, the α- and β-pyranose forms of the glucosyl moiety in a Heyns product exhibit characteristic doublets in the ¹H NMR spectrum.[4]
Table 3: Representative ¹H NMR Chemical Shifts (ppm) for F-Lys Isomers
| Isomer Type | Anomeric Proton | Chemical Shift (ppm) | Multiplicity (J, Hz) | Reference |
| Heyns Product (Glucosyl-lysine) | α-pyranose H-1' | 5.31 | d (3.5) | [4] |
| β-pyranose H-1' | 4.76 | d (8.3) | [4] | |
| Heyns Product (Mannosyl-lysine) | α-mannopyranose H-1' | 5.21 | s | [4] |
| β-mannopyranose H-1' | 4.96 | s | [4] |
Note: Chemical shifts are dependent on the solvent and the specific molecular context.
Experimental Protocols
Sample Preparation: Enzymatic Digestion of Glycated Proteins
To analyze F-Lys within a protein, enzymatic digestion is required to generate smaller peptides suitable for LC-MS analysis. Proteinase K is a non-specific protease often used for this purpose due to its broad cleavage specificity.[9][10][11]
Protocol: Proteinase K Digestion
-
Denaturation: Dissolve the protein sample (1-10 mg) in a denaturation buffer (e.g., 6 M guanidine-HCl or 8 M urea, 50 mM Tris-HCl, pH 8, 2-5 mM DTT). Heat at 60°C for 1 hour or 95°C for 20 minutes.[9]
-
Reduction and Alkylation (Optional but Recommended):
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 15 mM. Incubate in the dark for 30 minutes.
-
-
Dilution: Dilute the sample with 50 mM Tris-HCl (pH 7.5) containing 5 mM CaCl₂ to reduce the denaturant concentration (e.g., below 2 M for urea).[9]
-
Digestion: Add Proteinase K to a final concentration of 50-100 µg/mL. Incubate at 37-56°C for 1-24 hours.[9]
-
Termination: Inactivate Proteinase K by adding a specific inhibitor like PMSF or by heat inactivation at 95°C for 10 minutes (note: heat inactivation may not be complete).[9]
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge before LC-MS analysis.
LC-MS/MS Analysis
Protocol: RP-HPLC-ESI-MS/MS
-
HPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., Jupiter C18, 150 mm x 2 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30-60 minutes at a flow rate of 0.2 mL/min.
-
Mass Spectrometer: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Perform data-dependent acquisition (DDA), selecting the top 3-5 most intense precursor ions for MS/MS fragmentation.
NMR Spectroscopy
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve the purified F-Lys isomer in D₂O.
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquisition: Acquire a 1D ¹H NMR spectrum.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the chemical shifts to an internal standard (e.g., TSP).
-
Analysis: Identify and integrate the anomeric proton signals to determine the relative abundance of different cyclic forms.
Visualizations
Maillard Reaction Pathway
Caption: Initial stage of the Maillard reaction leading to the formation of this compound.
Analytical Workflow for F-Lys Isomer Elucidation
Caption: A typical workflow for the structural elucidation of this compound isomers.
Conclusion
The structural elucidation of this compound isomers necessitates a synergistic combination of high-resolution chromatographic and spectroscopic techniques. While HPLC provides the essential separation of these closely related molecules, mass spectrometry offers crucial information on molecular weight and fragmentation patterns. Ultimately, NMR spectroscopy stands as the definitive method for unambiguous structure confirmation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the characterization of these important biomolecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 4. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of fragmentation behavior of amadori rearrangement products in lysine-containing peptide model by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation and Quantitation of Coeluting Isomeric Amadori and Heyns Peptides Using Sugar-Specific Fragment Ion Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Proteinase K Protocol [promega.kr]
- 11. Enzymatic digestion as a tool for removing proteinaceous templates from molecularly imprinted polymers - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY01328K [pubs.rsc.org]
An In-depth Technical Guide to the Thermal Degradation Pathways of Fructosyl-lysine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructosyl-lysine (FL) is an Amadori rearrangement product formed during the initial stages of the Maillard reaction, a non-enzymatic reaction between a reducing sugar and an amino group.[1] This compound is of significant interest in food science due to its impact on the color, flavor, and nutritional quality of thermally processed foods, and in medical research as it represents an early stage of protein glycation, a process implicated in the pathophysiology of aging and diabetes.[1][2] Understanding the thermal degradation of this compound is crucial for controlling food quality and for elucidating the mechanisms of formation of advanced glycation end-products (AGEs) in vivo.
This technical guide provides a comprehensive overview of the primary thermal degradation pathways of this compound, quantitative data on the formation of key degradation products, and detailed experimental protocols for studying these reactions.
Core Degradation Pathways of this compound
The thermal degradation of this compound is complex and highly dependent on reaction conditions such as pH, temperature, and water activity. The decomposition primarily proceeds through two main pathways initiated by the enolization of the fructosyl moiety: 1,2-enolisation and 2,3-enolisation .
-
1,2-Enolisation: This pathway is favored under acidic conditions (pH below 7).[2] It involves the formation of a 1,2-enaminol intermediate, which subsequently eliminates the lysine (B10760008) group to form 3-deoxyglucosone (B13542) (3-DG). 3-DG is a highly reactive α-dicarbonyl compound that can further degrade to form 5-hydroxymethylfurfural (B1680220) (HMF) and other furanic compounds.[3]
-
2,3-Enolisation: This pathway is predominant under neutral to basic conditions. It proceeds through a 2,3-endiol intermediate, leading to the formation of 1-deoxyglucosone (B1246632) (1-DG) and 4-deoxyglucosone (4-DG). These intermediates can then degrade into a variety of products, including smaller carbonyl compounds like pyruvaldehyde and diacetyl.
A key indicator of this compound degradation, particularly under acidic conditions, is the formation of furosine . Furosine is not present in the original sample but is formed from the acid-catalyzed hydrolysis of this compound, making it a stable marker for the extent of the early Maillard reaction.
The following diagram illustrates the major thermal degradation pathways of this compound.
Quantitative Analysis of Degradation Products
The formation of degradation products from this compound is highly dependent on the thermal processing conditions. The following tables summarize quantitative data on the formation of key markers under various experimental settings.
Table 1: Molar Yield of Furosine from this compound after Acid Hydrolysis
| This compound Source | Hydrolysis Acid | Molar Yield of Furosine (%) |
| Free this compound | 6 M Hydrochloric Acid | 32 |
| Free this compound | 8 M Hydrochloric Acid | 46 |
(Data sourced from studies on the acid hydrolysis of lysine Amadori compounds)
Table 2: Kinetic Parameters for the Formation of Furosine and HMF in Food Matrices
| Product | Matrix | Temperature Range (°C) | Kinetic Order | Activation Energy (Ea) (kJ/mol) |
| Furosine | Milk | 90 - 140 | Pseudo-zero | 88.7 |
| HMF | Milk | 90 - 140 | Pseudo-zero | 90.2 |
| Furosine | Tomato Products | 80 - 120 | Pseudo-zero | 93.9 |
| HMF | Tomato Products | 80 - 120 | Pseudo-zero | 139.9 |
(Data compiled from kinetic studies in milk and tomato products)
Table 3: Effect of pH on Fructose and Lysine Degradation in a Model System at 100°C
| pH | Fructose Loss after 2h (%) | Lysine Loss after 2h (%) |
| 8.0 | > 40 | ~22 |
| 9.0 | > 60 | ~45 |
| 10.0 | > 80 | ~65 |
| 11.0 | ~100 | ~80 |
| 12.0 | ~100 | ~90 |
(Data adapted from a study on fructose-lysine model systems)
Key Experimental Methodologies
The study of this compound thermal degradation involves three key stages: preparation of the model system, controlled thermal treatment, and analysis of degradation products.
Preparation of this compound Model System
A common method for preparing a this compound model system for degradation studies is as follows:
-
Reactant Preparation: Prepare equimolar solutions (e.g., 0.1 M) of L-lysine (B1673455) and D-fructose in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) or distilled water.
-
Reaction Incubation: The solution is placed in sealed vials or a reflux apparatus.
-
Heating: The mixture is heated under controlled conditions (e.g., in a water bath or oven at 60-100°C) for a specific duration (e.g., 2-24 hours) to form this compound.
-
Verification: The formation of this compound can be monitored and confirmed using techniques like LC-MS/MS.
Thermal Degradation Protocol
-
Sample Preparation: The prepared this compound solution is aliquoted into pressure-resistant sealed glass vials.
-
Controlled Heating: Vials are placed in a temperature-controlled oven or heating block at the desired degradation temperatures (e.g., 100°C, 120°C, 160°C).
-
Time Course Sampling: Vials are removed at specific time intervals (e.g., 0, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately after removal from the heat source, the reaction is quenched by placing the vials in an ice bath to stop further degradation.
-
Storage: Samples are stored at low temperatures (e.g., -20°C or -80°C) until analysis.
Analytical Protocol: HPLC-MS/MS for Degradation Products
This protocol provides a general framework for the quantitative analysis of this compound and its degradation products.
-
Sample Preparation for Analysis:
-
Thaw frozen samples.
-
Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet any precipitates.
-
Dilute the supernatant with an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration within the calibrated range of the instrument.
-
Transfer the diluted sample to an HPLC vial.
-
-
HPLC Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 2-5%), increasing linearly to a high percentage (e.g., 60-95%) over a period of 10-20 minutes to elute compounds of varying polarity.
-
Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
-
MS/MS Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte (e.g., this compound, furosine, HMF).
-
Ion Source Parameters: Optimized parameters include ion spray voltage, source temperature, and gas flows (nebulizer and curtain gas).
-
Quantification: A calibration curve is generated using certified standards of each target analyte to determine the concentration in the samples.
-
The following diagram outlines a typical experimental workflow for studying the thermal degradation of this compound.
Conclusion
The thermal degradation of this compound is a multifaceted process governed by key reaction parameters, primarily pH and temperature. The main degradation routes, 1,2- and 2,3-enolisation, lead to the formation of a diverse range of compounds, including reactive dicarbonyls like 3-deoxyglucosone and important food quality markers such as 5-hydroxymethylfurfural and furosine. For researchers in food science and drug development, a thorough understanding of these pathways and the ability to quantify the resulting products are essential for ensuring product quality and safety, as well as for advancing knowledge in the field of glycation chemistry. The methodologies and data presented in this guide provide a foundational framework for conducting and interpreting studies on the thermal degradation of this compound.
References
- 1. s3-foodlab.s3.eu-central-1.amazonaws.com [s3-foodlab.s3.eu-central-1.amazonaws.com]
- 2. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic study on the generation of furosine and pyrraline in a Maillard reaction model system of d-glucose and l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructosyl-lysine precursors and their reaction conditions
An In-depth Technical Guide on Fructosyl-lysine Precursors and Their Reaction Conditions
Introduction
This compound is the primary, stable product formed during the initial phase of the Maillard reaction, a form of non-enzymatic browning.[1][2] It is technically classified as an Amadori adduct, resulting from the reaction between the reducing sugar D-glucose and the amino acid L-lysine.[3][4][5] The formation of this compound is a critical step, serving as a precursor to the subsequent, more complex reactions that lead to the generation of Advanced Glycation End-products (AGEs). These AGEs are implicated in the pathogenesis of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as in the broader aging process. Understanding the precursors, reaction mechanisms, and conditions that govern the formation of this compound is therefore of paramount importance for researchers in food science, nutrition, and drug development focused on mitigating the detrimental effects of glycation.
Core Precursors and the Initial Glycation Reaction
The synthesis of this compound is initiated by the reaction between a reducing sugar and an amino acid.
-
Precursors : The canonical precursors for this compound are D-glucose, an aldose sugar, and the ε-amino group (side-chain amine) of the essential amino acid L-lysine. While other reducing sugars and amino acids can participate in the Maillard reaction, the glucose-lysine reaction is highly significant in both biological systems and food chemistry. When a ketose sugar like fructose (B13574) reacts with lysine (B10760008), it forms isomeric Heyns products, such as glucoselysine.
The initial stage of the Maillard reaction proceeds in two main steps, as outlined below.
-
Schiff Base Formation : The process begins with a nucleophilic attack by the primary amino group of lysine on the carbonyl carbon of the open-chain form of glucose. This condensation reaction forms an unstable carbinolamine, which then dehydrates to yield a Schiff base (an N-substituted glycosylamine). This step is generally reversible.
-
Amadori Rearrangement : The unstable Schiff base undergoes a slow, acid-base catalyzed isomerization to form a more stable 1-amino-1-deoxy-ketose. This rearranged product, in the case of a glucose-lysine reaction, is Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine, or this compound. This rearrangement is considered largely irreversible and fixes the amine to the sugar moiety.
Key Reaction Conditions and Kinetics
The rate and extent of this compound formation are significantly influenced by several environmental factors. The reaction occurs under physiological conditions but is markedly accelerated by changes in these parameters.
-
Temperature : The Maillard reaction is highly temperature-dependent. While it proceeds at any temperature, the rate increases significantly with heat. For instance, one study noted that a 50% reduction in lysine occurred after one hour of refluxing in methanol (B129727) without significant pigment formation, indicating the rapid formation of the initial Amadori product.
-
pH : The reaction rate is sensitive to pH. Higher pH values tend to favor the reaction, as the amino group of lysine is more likely to be in its unprotonated, nucleophilic state. A kinetic study identified a breakpoint for the pH-dependent reaction rate at approximately pH 6.
-
Reactant Concentration : The concentration of both the reducing sugar and the amino acid impacts the reaction kinetics. In the presence of excess glucose, the degradation of lysine to form Amadori products follows pseudo-first-order kinetics.
-
Solvent : The reaction is commonly performed in aqueous or alcoholic solutions. A patented method for synthesis utilizes an alcoholic solution for a reflux reaction.
Data Presentation: Reaction Parameters
The quantitative effects of these conditions are summarized in the tables below.
Table 1: Influence of Reaction Conditions on this compound Formation
| Parameter | Effect on Reaction Rate | Notes |
|---|---|---|
| Temperature | Increases significantly with higher temperatures. | Critical factor in food processing and storage. |
| pH | Rate increases with pH; breakpoint noted at pH ~6. | Higher pH deprotonates the lysine amino group, increasing nucleophilicity. |
| Water Activity | Influences reaction rates, with maximum rates typically observed at intermediate water activities. | Relevant in low-moisture food systems. |
| Reactant Type | Pentoses react faster than hexoses; monosaccharides are more reactive than disaccharides. | Fructose is generally more reactive than glucose in browning reactions. |
Table 2: Kinetic Parameters of the Maillard Reaction between Lysine and Reducing Sugars
| Reactant System | Activation Energy (Ea) | Kinetic Order (Browning) | Temperature Range |
|---|---|---|---|
| Lysine - Fructose | 116.6 kJ/mol | Zero-order | 323-363 K (50-90 °C) |
| Lysine - Glucose | 153.1 kJ/mol | Zero-order | 323-363 K (50-90 °C) |
| Lysine - Lactose | 162.5 kJ/mol | Zero-order | 323-363 K (50-90 °C) |
Biological Fate and Significance
In vivo, this compound on proteins is a key intermediate with two primary fates: it can either proceed down the pathway to form irreversible AGEs or it can be targeted for repair and detoxification.
-
Progression to AGEs : this compound can undergo further complex reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs), such as glucosepane (B12743330) and Nε-carboxymethyl-lysine (CML). The accumulation of AGEs is linked to protein cross-linking, impaired biological function, and the development of chronic diseases.
-
Enzymatic Deglycation : Organisms have evolved a defense mechanism against glycation. The enzyme Fructosamine-3-kinase (FN3K) specifically phosphorylates this compound to form this compound-3-phosphate. This phosphorylated intermediate is unstable and spontaneously decomposes, ultimately leading to the release of the lysine residue from the sugar, effectively reversing the glycation and detoxifying the protein. This pathway reduces the overall flux from this compound to harmful AGEs.
Experimental Protocols
Synthesis of this compound via Reflux Method
This protocol is adapted from methodologies described for synthesizing Amadori compounds.
-
Reactants : Dissolve 1-10 parts of a lysine derivative (e.g., Nα-tert-butyloxycarbonyl-L-lysine) and 10-100 parts of D-glucose in 80-800 parts of an alcoholic solvent such as anhydrous methanol.
-
Reaction : Heat the mixture under reflux at a temperature between 40-90°C. The reaction time can range from 1 to 10 hours. Monitor the reaction progress if desired.
-
Solvent Removal : After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Redissolution : Dissolve the resulting solid in pure water (e.g., 20-150 parts) in preparation for purification.
Purification by Strong Cation-Exchange Chromatography
This protocol outlines the separation of this compound from unreacted precursors and byproducts.
-
Column Preparation : Prepare a strong cation-exchange resin column (e.g., Dowex 50W-X4).
-
Loading : Pump the aqueous solution from the synthesis step onto the column at a flow rate of 0.1-5 mL/min.
-
Washing : Elute the column with pure water at a flow rate of 1-8 mL/min to remove unreacted glucose and other neutral or anionic compounds.
-
Elution : Elute the bound this compound using a buffer such as 0.01-3 mol/L pyridinium (B92312) formate (B1220265) or acetate (B1210297) with a pH of 3-6.
-
Collection and Isolation : Collect the eluate containing the product. Lyophilize (freeze-dry) the collected fractions to obtain a solid. Further purification steps, such as recrystallization from methanol or ether, can be performed to achieve high purity (e.g., >98%).
Quantification in Biological Samples by LC-MS/MS
This is a general workflow for the robust quantification of glycation adducts like this compound in tissues or plasma.
-
Sample Preparation : For plasma proteins, precipitate proteins using a solvent like acetone. For tissues, homogenize the sample and extract proteins.
-
Proteolysis : Digest the extracted proteins into amino acids using enzymatic (e.g., pronase, aminopeptidase) or acid hydrolysis. Note: Acid hydrolysis will convert this compound to furosine, so enzymatic methods are preferred for direct measurement.
-
Chromatographic Separation : Inject the digested sample onto a liquid chromatography (LC) system, typically using a reversed-phase (e.g., C18) or HILIC column to separate this compound from other amino acids and matrix components.
-
Mass Spectrometry Detection : The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). This compound is identified and quantified using specific precursor-product ion transitions in multiple reaction monitoring (MRM) mode, often with the aid of a stable isotope-labeled internal standard for accuracy.
Conclusion
This compound is a foundational molecule in the complex cascade of the Maillard reaction. Its formation from glucose and lysine is governed by well-defined reaction conditions, including temperature, pH, and reactant concentration. For researchers in drug development, understanding the kinetics and biological fate of this compound is crucial for designing inhibitors of AGE formation or agents that promote its detoxification. For scientists in food and nutrition, controlling its formation is key to preserving the nutritional quality of proteins and managing the development of browning in processed foods. The detailed protocols and data presented in this guide provide a technical foundation for further investigation and application in these fields.
References
Methodological & Application
Application Note: Quantification of Fructosyl-lysine in Human Urine using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-lysine (FL) is an Amadori product formed through the non-enzymatic glycation of lysine (B10760008) residues by glucose, a key initial step in the Maillard reaction.[1] In clinical research, urinary this compound is gaining prominence as a biomarker for assessing short-term glycemic control and the risk of diabetic complications.[1][2] Unlike glycated hemoglobin (HbA1c), which reflects average blood glucose over several months, urinary FL provides a snapshot of more recent glycemic status. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human urine, intended for use in clinical research and drug development settings.
Metabolic Significance of this compound
This compound is an early-stage product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. In biological systems, this primarily involves the reaction of glucose with the ε-amino group of lysine residues in proteins. These protein-bound FL adducts can undergo further degradation to form Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications.[1] Free this compound, primarily derived from the proteolysis of glycated proteins, is cleared from the body through urinary excretion.[1] Consequently, its concentration in urine reflects the recent extent of protein glycation.
Experimental Protocol
This protocol provides a detailed methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human urine.
Materials and Reagents
-
This compound standard (MedChemExpress, HY-129380 or equivalent)
-
¹³C₆-Fructosyl-lysine stable isotope-labeled internal standard (¹³C₆-FL IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human urine samples (stored at -80°C)
Sample Preparation
A simple "dilute-and-shoot" method is employed for sample preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine at 4°C for 10 minutes at 13,000 x g to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution of 100 ng/mL ¹³C₆-FL IS in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4°C for 15 minutes at 15,000 x g.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is used for the separation of the polar this compound molecule.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 15 | 85 |
| 1.0 | 15 | 85 |
| 5.0 | 50 | 50 |
| 5.1 | 80 | 20 |
| 6.0 | 80 | 20 |
| 6.1 | 15 | 85 |
| 8.0 | 15 | 85 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 309.2 | 84.1 | 50 | 30 | 22 |
| This compound (Qualifier) | 309.2 | 146.1 | 50 | 30 | 15 |
| ¹³C₆-Fructosyl-lysine (IS) | 315.2 | 90.1 | 50 | 30 | 22 |
Note: Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., synthetic urine or water). The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the urine samples is then determined from this calibration curve.
Method Performance Characteristics
The following table summarizes the expected performance characteristics of this method, based on typical validation results for similar assays.[3][4]
Table 5: Method Validation Summary
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10-50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | > 85% |
Application Data
This method can be used to differentiate between healthy and diabetic populations based on urinary this compound levels. The following table presents typical concentration ranges observed in clinical studies.[2]
Table 6: Urinary this compound Concentrations
| Population | Mean Concentration (µg/mg creatinine) |
| Healthy Controls | 4.0 ± 2.8 |
| Diabetic Patients | 9.2 ± 6.5 |
Experimental Workflow
The overall experimental workflow for the quantification of urinary this compound is depicted in the following diagram.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and robust workflow for the quantification of this compound in human urine. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical research and drug development. This method can serve as a valuable tool for investigating short-term glycemic control and the efficacy of therapeutic interventions aimed at mitigating the effects of hyperglycemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of diabetes and aging on carboxymethyllysine levels in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Fructosyl-lysine from Processed Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-lysine, an Amadori rearrangement product, is formed during the non-enzymatic reaction between the ε-amino group of lysine (B10760008) and the carbonyl group of reducing sugars, a hallmark of the Maillard reaction in processed foods. As an early indicator of heat treatment and its potential impact on nutritional quality and physiological effects, the accurate quantification of this compound is of significant interest. These application notes provide detailed protocols for the extraction and quantification of this compound from various processed food matrices, catering to the needs of researchers in food science, nutrition, and drug development. The methodologies covered include indirect analysis via acid hydrolysis to furosine, direct enzymatic hydrolysis, and direct colorimetric determination, along with appropriate sample preparation and purification techniques.
Data Presentation: Comparison of Extraction and Quantification Methods
The following table summarizes the quantitative data associated with different methodologies for the determination of this compound, providing a comparative overview to aid in method selection.
| Method | Food Matrix | Analyte | Sample Preparation | Quantification Technique | Recovery (%) | LOD | LOQ | Citation(s) |
| Acid Hydrolysis | Milk | Furosine | Microwave-assisted HCl hydrolysis (8 M HCl, 160°C, 40 min) | UPLC | 80.5 - 94.2 | 3 µg/L | 10 µg/L | [1] |
| Thermally Processed Foods | Furosine | Acid hydrolysis, SPE cleanup (hydrophilic-lipophilic sorbent) | HILIC | 94.6 ± 3.1 to 98.6 ± 1.7 | 0.7 mg/kg | 2.3 mg/kg | [2] | |
| Milk Powder, Enteral Formula | Furosine | 10M HCl hydrolysis (110°C, 24 h) | Ion-Pair RP-HPLC | - | - | - | [3] | |
| Enzymatic Hydrolysis | Bakery Products | Glucosyllysine & Mannosyllysine | Defatting, sequential enzymatic hydrolysis (Pronase E, aminopeptidase) | RP-HPLC-ESI-MS/MS | - | - | - | [4] |
| Fish Viscera | Free Amino Acids | Enzymatic hydrolysis (Alcalase, Protana Prime) | - | - | - | - | [5] | |
| Direct Determination | Milk and Dairy Products | ε-Fructosyl-lysine | Homogenization in buffer | Colorimetric (Tetrazolium salt) | Good Linearity (R²=0.99) | - | - | [6][7] |
Experimental Protocols
Protocol 1: Indirect Determination of this compound via Acid Hydrolysis to Furosine
This method is the most established for quantifying this compound and involves the acid-catalyzed conversion of this compound to the more stable and UV-active compound, furosine.
1.1. Sample Preparation
-
Solid, Low-Fat Foods (e.g., Breakfast Cereals, Bread Crust):
-
Homogenize the sample to a fine powder.
-
Accurately weigh approximately 100-200 mg of the homogenized sample into a hydrolysis tube.
-
-
High-Fat Foods (e.g., Processed Meats, Bakery Products):
-
Homogenize the sample.
-
Defat the sample by extracting with petroleum ether or a similar non-polar solvent. A typical procedure involves vortexing the sample with the solvent, centrifuging, and discarding the solvent layer. Repeat this step three times.[8]
-
Dry the defatted sample under a stream of nitrogen.
-
Accurately weigh approximately 100-200 mg of the defatted sample into a hydrolysis tube.
-
-
Liquid Samples (e.g., Milk, Fruit Juices):
-
For milk and other protein-rich liquids, protein precipitation may be necessary. Add an equal volume of 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA) solution, incubate at 4°C for 30 minutes, and centrifuge. Discard the supernatant and use the protein pellet for hydrolysis.[9]
-
For clear liquid samples like fruit juices, a simple dilution may be sufficient before hydrolysis.[4]
-
Transfer a known volume or the protein pellet into a hydrolysis tube.
-
1.2. Acid Hydrolysis
-
Conventional Hydrolysis:
-
Microwave-Assisted Hydrolysis (Rapid Method):
1.3. Solid-Phase Extraction (SPE) Cleanup
-
Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load a specific volume of the filtered hydrolysate onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove unretained interfering substances.
-
Elute the furosine with 3 mL of 3 M HCl or an appropriate solvent mixture such as methanol/water.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC or UPLC analysis.
1.4. Quantification by HPLC/UPLC
-
Chromatographic System: A high-performance or ultra-performance liquid chromatography system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution using a mobile phase containing an ion-pairing agent like sodium heptanesulfonate in an acidic buffer (e.g., with formic acid) is typical for furosine analysis.[3]
-
Detection: Monitor the absorbance at 280 nm.[5]
-
Quantification: Calculate the concentration of furosine based on a calibration curve prepared with a furosine standard. The amount of this compound can be estimated using a conversion factor, which is dependent on the hydrolysis conditions. For hydrolysis with 8 M HCl, a molar yield of furosine from this compound is approximately 46-50%.[10]
Protocol 2: Direct Determination of this compound via Enzymatic Hydrolysis
This method offers a gentler approach, avoiding the harsh conditions of acid hydrolysis and allowing for the direct measurement of this compound and related compounds.
2.1. Sample Preparation
-
Prepare the food sample as described in Protocol 1.1 (homogenization, defatting if necessary).
-
Accurately weigh approximately 100 mg of the prepared sample into a reaction tube.
2.2. Sequential Enzymatic Hydrolysis
-
Suspend the sample in 1 mL of a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.0).
-
Add a broad-spectrum protease, such as Pronase E (10 mg), to the suspension.[4]
-
Incubate at 37°C for 24 hours with gentle shaking.
-
After the initial hydrolysis, add a mixture of aminopeptidases (e.g., aminopeptidase (B13392206) M, 5 U) to ensure complete hydrolysis to free amino acids and this compound.[8]
-
Continue the incubation at 37°C for another 24 hours.
-
Terminate the reaction by heating at 100°C for 5 minutes.
-
Centrifuge the hydrolysate at 10,000 x g for 10 minutes to pellet any undigested material.
-
Filter the supernatant through a 0.22 µm syringe filter.
2.3. Quantification by LC-MS/MS
-
Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A reversed-phase C18 or a HILIC column can be used for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard (e.g., isotopically labeled this compound).
-
Quantification: Construct a calibration curve using a this compound standard to quantify its concentration in the sample.
Visualization of Experimental Workflows
Acid Hydrolysis Workflow
Caption: Workflow for Indirect this compound Analysis via Acid Hydrolysis.
Enzymatic Hydrolysis Workflow
Caption: Workflow for Direct this compound Analysis via Enzymatic Hydrolysis.
References
- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of amino acid release between enzymatic hydrolysis and acid autolysis of rainbow trout viscera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Moisture, Fat, and Protein Analysis for Processed Meat Producers [cem.com]
Application Notes: Fructosyl-lysine as a Biomarker for Diabetic Nephropathy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease worldwide. [1]The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic disturbances. [2]One of the key biochemical events initiated by hyperglycemia is the non-enzymatic glycation of proteins, a process that forms early glycation adducts like Fructosyl-lysine (FL). FL is an Amadori product formed from the reaction of glucose with the ε-amino group of lysine (B10760008) residues on proteins. [3]This compound serves as a precursor to the formation of a heterogeneous group of molecules known as Advanced Glycation End Products (AGEs). [4]There is accumulating evidence that both early and advanced glycation products play a pivotal role in the development and progression of DN through mechanisms including oxidative stress and inflammation. [2][5]This document provides an overview of this compound's role as a biomarker for DN, quantitative data from preclinical models, and detailed protocols for its measurement.
Biological Role and Significance
This compound is an early, reversible product of the Maillard reaction. In the sustained hyperglycemic state of diabetes, its formation is accelerated. While not as directly pathogenic as irreversible AGEs, FL represents a critical intermediate. Its degradation contributes to the pool of AGEs, such as Nε-(carboxymethyl)lysine (CML), which are implicated in renal damage. [4][6]The accumulation of FL and subsequent AGEs in the kidney contributes to glomerular basement membrane thickening, mesangial expansion, and tubulointerstitial fibrosis—hallmarks of diabetic nephropathy. [1]Monitoring FL can therefore provide an integrated measure of glycemic exposure in tissues and its potential for downstream damage.
References
- 1. Revisiting Experimental Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced glycation end products, oxidative stress and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Accumulation of this compound and advanced glycation end products in the kidney, retina and peripheral nerve of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Glycation Models Using Fructosyl-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of early glycation products, such as Fructosyl-lysine (FL), and subsequently, a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Understanding the kinetics of AGE formation and their biological consequences is crucial for the development of therapeutic inhibitors.
These application notes provide a detailed framework for establishing in vitro models to study the progression of protein glycation starting from the Amadori product, this compound. The protocols herein describe the preparation of this compound, its use in the glycation of a model protein (Bovine Serum Albumin, BSA), and the subsequent analysis of AGE formation.
Experimental Overview
The experimental workflow for an in vitro glycation model using this compound can be divided into four key stages:
-
Preparation of this compound: Synthesis and purification of the primary glycating agent.
-
In Vitro Glycation of a Model Protein: Incubation of a model protein, such as BSA, with purified this compound under controlled conditions to induce the formation of AGEs.
-
Quantification of Glycation Products: Analysis of the reaction mixture at various time points to measure the degradation of this compound and the formation of specific AGEs, such as Nε-(carboxymethyl)lysine (CML).
-
Cellular Assays: (Optional) Application of the in vitro generated glycated proteins to cell cultures to investigate their effects on cellular signaling pathways.
Below is a graphical representation of the experimental workflow.
Application Notes and Protocols for Enzymatic Assays of Fructosyl-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-lysine is an Amadori product formed through the non-enzymatic glycation of proteins, a process also known as the Maillard reaction.[1][2] This modification is a key early event in the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications, aging, and other chronic diseases.[3][4] The accumulation of this compound on proteins such as hemoglobin (as HbA1c) and albumin serves as a crucial biomarker for monitoring long-term glycemic control in diabetic patients.[5] Consequently, accurate and reliable methods for the detection and quantification of this compound are of significant interest in clinical diagnostics and biomedical research.
Enzymatic assays offer high specificity and sensitivity for the detection of this compound, providing valuable tools for researchers and drug development professionals. These assays typically utilize enzymes that specifically recognize and act on this compound or related fructosamines. This document provides detailed application notes and protocols for three major classes of enzymatic assays for this compound detection: this compound Oxidase (FLOD/FAOD), Fructosamine-3-Kinase (FN3K), and Bacterial Deglycases.
Signaling Pathway: The Maillard Reaction and Enzymatic Deglycation
The formation of this compound is the initial stable step in the Maillard reaction, a complex cascade of reactions between reducing sugars and amino groups of proteins. This Amadori product can then undergo further reactions to form irreversible AGEs. Living organisms have evolved enzymatic pathways to counteract the accumulation of these early glycation products, representing a potential target for therapeutic intervention.
I. This compound Oxidase (FLOD/FAOD) Assay
Application Note
This compound Oxidases (FLOD), also known as Fructosyl-amino Acid Oxidases (FAOD), are enzymes that catalyze the oxidative cleavage of this compound to yield glucosone, hydrogen peroxide (H₂O₂), and a free lysine residue. The produced H₂O₂ can be quantified using a variety of colorimetric or fluorometric methods, most commonly through a peroxidase-coupled reaction. This assay is robust, adaptable to high-throughput screening, and is widely used in commercial kits for the determination of glycated albumin and HbA1c after proteolytic digestion. The specificity of the FAOD from different microbial sources can vary, with some enzymes showing broad specificity for different fructosyl-amino acids, while others are more specific for either ε-fructosyl-lysine or α-fructosyl-valine.
Quantitative Data
| Parameter | Fructosyl-amino Acid Oxidase (FAOD-E) | Fructosyl-amino Acid Oxidase (Aspergillus oryzae) |
| Enzyme Source | Recombinant E. coli | Aspergillus oryzae RIB40 |
| EC Number | 1.5.3 | - |
| Substrate Specificity | ε-Fructosyl-lysine (100%), Fructosyl-valine (65%), Fructosyl-glycine (30%) | FAOD-Ao2 active on Nɛ-fructosyl Nα-Z-lysine and fructosyl valine |
| Michaelis Constant (Km) | 2.2 x 10⁻⁴ M (for Nε-fructosyl-L-lysine) | 0.22 mM (FAOD-Ao2a for Fru-Z-Lys), 1.38 mM (FAOD-Ao2a for Fru-Val) |
| Optimal pH | 8.0 - 8.5 | 8.2 (FAOD-Ao2a) |
| Optimal Temperature | 35 - 40°C | - |
| Inhibitors | Ag⁺, Cu²⁺ | - |
Experimental Protocol: Colorimetric Assay
This protocol is based on the principle of hydrogen peroxide detection using a chromogenic substrate in a peroxidase-coupled reaction.
Materials:
-
Fructosyl-amino Acid Oxidase (FAOD)
-
Peroxidase (POD)
-
4-Aminoantipyrine (4-AA)
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)
-
This compound standard
-
Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Microplate reader capable of measuring absorbance at 555 nm
-
96-well microplate
Reagent Preparation:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions until the desired pH is reached.
-
POD/4-AA/TOOS Reagent: Dissolve POD (e.g., 10 KU/L), 4-AA (e.g., 0.5 mmol/L), and TOOS (e.g., 0.5 mmol/L) in 0.1 M Potassium Phosphate Buffer (pH 8.0). Protect from light.
-
This compound Standard Solutions: Prepare a stock solution of this compound in distilled water. Create a series of dilutions in 0.1 M Potassium Phosphate Buffer (pH 8.0) to generate a standard curve.
-
Sample Preparation: Dilute samples containing this compound in 0.1 M Potassium Phosphate Buffer (pH 8.0) to fall within the range of the standard curve. For protein-bound this compound, enzymatic digestion with a suitable protease is required prior to the assay.
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of this compound standard or sample.
-
Add 180 µL of the POD/4-AA/TOOS reagent to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of FAOD solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), with gentle shaking.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
II. Fructosamine-3-Kinase (FN3K) Assay
Application Note
Fructosamine-3-Kinase (FN3K) is a "deglycating" enzyme that phosphorylates this compound on the 3-hydroxyl group of the fructose (B13574) moiety, using ATP as a co-substrate. The resulting this compound-3-phosphate is unstable and spontaneously decomposes, regenerating the unglycated lysine residue and releasing 3-deoxyglucosone (B13542) and inorganic phosphate. FN3K activity can be determined by measuring the consumption of ATP, the formation of ADP, or by quantifying the product of the reaction. A highly specific and sensitive method involves the use of a synthetic substrate and quantification of the phosphorylated product by High-Performance Liquid Chromatography (HPLC). This assay is particularly useful for studying the activity of FN3K in biological samples such as erythrocytes, which is relevant for understanding individual variations in glycation and their association with diabetic complications.
Quantitative Data
| Parameter | Fructosamine-3-Kinase (FN3K) Assay |
| Principle | HPLC-based quantification of phosphorylated synthetic substrate |
| Substrate | Nα-hippuryl-Nε-(1-deoxy-D-fructosyl)lysine (BzGFruK) |
| Detection Method | RP-HPLC with UV detection |
| Sample Type | Erythrocyte lysate |
| Inter-individual Variability | FN3K activity shows significant inter-individual variation |
| Detection Range (for FN3K protein) | 0.31–20 ng/mL in undiluted plasma |
Experimental Protocol: HPLC-based Assay
This protocol describes the determination of FN3K activity in erythrocyte lysate using a synthetic substrate and HPLC analysis.
Materials:
-
Nα-hippuryl-Nε-(1-deoxy-D-fructosyl)lysine (BzGFruK) - synthetic substrate
-
ATP
-
MgCl₂
-
Tris-HCl buffer
-
Erythrocyte lysate
-
Perchloric acid
-
Potassium carbonate
-
HPLC system with a reverse-phase column (e.g., C18) and UV detector
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer containing Tris-HCl (e.g., 50 mM, pH 7.5), MgCl₂ (e.g., 5 mM), and ATP (e.g., 2 mM).
-
Substrate Solution: Dissolve BzGFruK in the reaction buffer to a final concentration of (e.g., 1 mM).
-
Erythrocyte Lysate Preparation: Wash erythrocytes with saline solution and lyse them in a hypotonic buffer. Centrifuge to remove cell debris and collect the supernatant. Determine the hemoglobin content for normalization.
-
Stopping Reagent: 1 M Perchloric acid.
-
Neutralizing Reagent: 2 M Potassium carbonate.
Assay Procedure:
-
Pre-warm the reaction buffer and substrate solution to 37°C.
-
In a microcentrifuge tube, combine 50 µL of erythrocyte lysate with 50 µL of the substrate solution.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding 25 µL of 1 M perchloric acid.
-
Vortex and incubate on ice for 5 minutes.
-
Neutralize the mixture by adding 25 µL of 2 M potassium carbonate.
-
Vortex and centrifuge at high speed to pellet the precipitate.
-
Collect the supernatant and inject a defined volume into the HPLC system.
-
Separate the phosphorylated product, Nα-hippuryl-Nε-(phosphofructosyl)lysine (BzGpFruK), from the unreacted substrate using a suitable reverse-phase gradient.
-
Detect the product by UV absorbance at a specific wavelength (e.g., 228 nm).
-
Quantify the amount of BzGpFruK formed by comparing its peak area to a standard curve of the pure compound.
-
Express the FN3K activity as the amount of product formed per unit time per milligram of hemoglobin.
III. Bacterial Deglycase Assay
Application Note
Certain bacteria possess an efficient pathway for the utilization of this compound as a carbon and nitrogen source. This pathway involves a kinase that phosphorylates this compound to this compound-6-phosphate, followed by the action of a deglycase (FrlB) that cleaves the phosphorylated intermediate into glucose-6-phosphate and free lysine. The activity of this deglycase can be assayed by monitoring the formation of either of the products. For instance, the production of glucose-6-phosphate can be coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase, which can be measured spectrophotometrically at 340 nm. This assay is primarily a research tool for studying bacterial metabolism of Amadori products and for the discovery and characterization of novel deglycating enzymes.
Quantitative Data
| Parameter | Bacterial Deglycase (Enterococcus faecium) |
| Enzyme | Glucoselysine-6-phosphate deglycase (GfrE) |
| Reaction | Glucoselysine-6-phosphate ⇌ Fructose-6-phosphate + Lysine |
| Km for glucoselysine 6-phosphate | 0.4 mM |
| Vmax | 3 µmol/min per mg of protein |
| Equilibrium Constant | 0.8 M (shifted towards deglycation) |
Experimental Protocol: Coupled Spectrophotometric Assay
This protocol describes a coupled enzyme assay to measure the activity of a bacterial this compound-6-phosphate deglycase.
Materials:
-
This compound-6-phosphate (substrate)
-
Bacterial deglycase (purified enzyme or cell extract)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer containing Tris-HCl (e.g., 50 mM, pH 7.5) and a divalent cation if required by the deglycase (e.g., MgCl₂).
-
Substrate Solution: Dissolve this compound-6-phosphate in the reaction buffer.
-
Coupling Enzyme/Co-substrate Mix: Prepare a solution in the reaction buffer containing G6PDH (e.g., 1-2 units/mL) and NADP⁺ (e.g., 1 mM).
Assay Procedure:
-
In a cuvette, combine the reaction buffer, the coupling enzyme/co-substrate mix, and the bacterial deglycase sample.
-
Equilibrate the mixture to the desired assay temperature (e.g., 30°C).
-
Initiate the reaction by adding the this compound-6-phosphate substrate and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over a period of time (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance (ΔA₃₄₀/min).
-
Determine the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Conclusion
Enzymatic assays for this compound provide powerful and specific tools for researchers in the fields of diabetes, aging, and nutrition. The choice of assay depends on the specific application, sample type, and available instrumentation. The this compound Oxidase assay is well-suited for high-throughput applications and is commercially available for clinical diagnostics. The Fructosamine-3-Kinase assay, particularly the HPLC-based method, offers high precision for studying enzymatic activity in biological samples. The bacterial deglycase assay is a valuable research tool for investigating microbial metabolism and discovering novel enzymes. The detailed protocols and data presented in these application notes are intended to guide researchers in the successful implementation of these important analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the catalytic mechanism of a bacterial deglycase essential for utilization of fructose‐lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of this compound and advanced glycation end products in the kidney, retina and peripheral nerve of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial enzymes that can deglycate glucose- and fructose-modified lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunoassays for Fructosyl-lysine Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructosyl-lysine (FL) is an early glycation product formed through the non-enzymatic reaction between glucose or fructose (B13574) and the amino groups of lysine (B10760008) residues in proteins, a process known as the Maillard reaction.[1][2] As the initial, stable product of protein glycation, FL serves as a crucial precursor to the formation of a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs).[1][3] The accumulation of FL and subsequent AGEs is implicated in the pathophysiology of aging and various diseases, most notably in the long-term complications of diabetes mellitus, such as nephropathy, retinopathy, and neuropathy.[3] Therefore, the accurate detection and quantification of this compound in biological samples is essential for understanding glycemic control, disease progression, and the efficacy of therapeutic interventions.
This document provides detailed protocols and application data for the detection of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely adopted, sensitive, and robust method for quantifying specific analytes in complex biological matrices.
Principle of the Competitive Immunoassay
The detection of this compound is most commonly achieved through a competitive ELISA format. This assay relies on the competition between free this compound in a sample and a this compound conjugate (e.g., FL-BSA) immobilized on the surface of a microplate well for a limited number of binding sites on a specific anti-Fructosyl-lysine antibody.
The assay proceeds as follows:
-
Microplate wells are coated with a protein conjugate of this compound (e.g., FL-BSA).
-
Standards or unknown samples containing free this compound are added to the wells.
-
A specific primary antibody against this compound is added. The antibody will bind to either the immobilized FL-conjugate or the free FL in the sample.
-
After incubation, a secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is added, which binds to the primary antibody captured on the plate.
-
A chromogenic substrate is introduced, which is converted by the enzyme into a colored product.
-
The intensity of the color is measured using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample. A higher concentration of FL in the sample results in less primary antibody binding to the plate, leading to a weaker signal.
Caption: Principle of competitive ELISA for this compound.
Signaling and Formation Pathway
This compound is an intermediate in the Maillard reaction, which ultimately leads to the formation of irreversible AGEs. This pathway is accelerated in hyperglycemic conditions, contributing to diabetic complications.
Caption: Simplified Maillard reaction pathway forming this compound and AGEs.
Experimental Protocols
Preparation of this compound-BSA (FL-BSA) Antigen
This protocol describes the synthesis of the FL-BSA conjugate required for coating microplates and potentially for use as a standard.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Fructose (or D-Glucose)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Sterile, pyrogen-free water
Procedure:
-
Dissolve BSA in sterile PBS to a final concentration of 20 mg/mL.
-
Add D-Fructose to the BSA solution to a final concentration of 100 mM.
-
Incubate the solution at 37°C for 3-4 weeks under sterile conditions. Protect from light.
-
After incubation, transfer the solution to dialysis tubing.
-
Dialyze extensively against PBS (4 changes of 1L PBS over 48 hours) at 4°C to remove unreacted fructose.
-
Determine the protein concentration of the resulting FL-BSA conjugate using a standard protein assay (e.g., BCA assay).
-
Aliquot and store the FL-BSA conjugate at -20°C or -80°C for long-term use.
Production of Anti-Fructosyl-lysine Antibody
The generation of a high-affinity, specific antibody is critical. Polyclonal antibodies are commonly raised in rabbits by immunizing with a this compound conjugate.
Principle:
-
An immunogen is prepared by conjugating FL to a carrier protein immunogenic in the host species (e.g., Keyhole Limpet Hemocyanin, KLH).
-
Rabbits (or other host animals) are immunized with the FL-KLH conjugate emulsified in adjuvant.
-
A series of booster immunizations are administered to elicit a strong immune response.
-
Blood is collected, and the serum containing polyclonal antibodies is isolated.
-
The antibody can be further purified by affinity chromatography using a column with immobilized this compound to isolate the specific anti-FL IgG fraction.
Competitive ELISA Protocol
This protocol provides a step-by-step guide for quantifying this compound in samples.
Caption: Step-by-step workflow for the this compound competitive ELISA.
Procedure:
-
Plate Coating: Dilute the FL-BSA conjugate to 1-10 µg/mL in PBS. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 250 µL/well of Wash Buffer (PBS containing 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 50 µL of this compound standards and unknown samples to their respective wells. Incubate for 10 minutes at RT on an orbital shaker.
-
Primary Antibody Incubation: Add 50 µL of diluted anti-Fructosyl-lysine antibody to each well. Incubate for 1 hour at RT on an orbital shaker.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) to each well. Incubate for 1 hour at RT on an orbital shaker.
-
Washing: Repeat the wash step, but increase to 4-5 washes to minimize background.
-
Substrate Development: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate at RT, protected from light, for 5-30 minutes. Monitor for color development.
-
Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Subtract the average OD of the blank (zero standard) from all other ODs.
-
Plot the OD values of the standards against their known concentrations on a semi-log or 4-parameter logistic (4-PL) curve fit.
-
Determine the concentration of this compound in the unknown samples by interpolating their OD values from the standard curve.
Assay Performance and Validation Data
The performance of an immunoassay is defined by several key parameters. The following tables provide typical values based on commercially available competitive ELISA kits for related AGEs, which can serve as a benchmark for a newly developed this compound assay.
Table 1: Typical Immunoassay Performance Characteristics
| Parameter | Typical Value/Range | Description |
| Assay Format | Competitive ELISA | Signal is inversely proportional to analyte concentration. |
| Sample Types | Serum, Plasma, Cell Lysates, Purified Proteins | Compatible with various biological matrices. |
| Sensitivity (LOD) | 0.1 - 1.0 µg/mL | Lowest detectable concentration of the analyte. |
| Assay Range | ~0.5 - 100 µg/mL | The concentration range over which the assay is precise and accurate. |
| Specificity | High for the target AGE | Should be tested against unmodified proteins and other AGEs. |
| Intra-Assay CV | < 10% | Precision within a single assay run. |
| Inter-Assay CV | < 15% | Precision between different assay runs. |
Table 2: Example Application Data - this compound Levels in Human Samples
This table presents data from a study measuring this compound (via its acid hydrolysis product, furosine) in the fingernails of diabetic and healthy individuals, demonstrating the clinical relevance of FL quantification.
| Subject Group | N | This compound Level (% of total protein, Mean ± SD) |
| Healthy Subjects | - | 4.2 ± 1.1% |
| Diabetic Patients | - | 10.8 ± 4.6% |
Data adapted from a study where furosine was used as an indicator of this compound. The study found a significant correlation between nail this compound levels and blood glucose levels from 3-5 months prior, suggesting its utility as a long-term glycemic marker.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Blocking ineffective- Antibody concentration too high | - Increase number of wash cycles- Optimize blocking buffer (time, concentration)- Titrate primary and secondary antibodies |
| No/Low Signal | - Reagents expired or inactive- Incorrect antibody pair- Insufficient incubation times | - Check reagent expiration dates- Ensure correct secondary antibody is used- Optimize incubation times and temperatures |
| High Variability (CV%) | - Pipetting errors- Inconsistent washing- Plate not sealed during incubation | - Use calibrated pipettes; ensure proper technique- Automate washing if possible; ensure uniform aspiration- Use plate sealers to prevent edge effects |
| Poor Standard Curve | - Improper standard dilution- Standard degradation- Incorrect curve fit | - Prepare fresh standards for each assay- Aliquot and store standards at -80°C- Use a 4-parameter logistic (4-PL) curve fit |
References
Application Notes and Protocols for Fructosyl-lysine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-lysine is an early glycation product formed through the non-enzymatic reaction of glucose with the ε-amino group of lysine (B10760008) residues in proteins. As a key Amadori product, this compound is a significant biomarker for monitoring glycemic control and the progression of diabetes-related complications. Its accurate quantification in plasma is crucial for clinical research and the development of therapeutic interventions. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in plasma, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.
Principles
The analysis of this compound in plasma can be approached in two ways: the measurement of "free" this compound (circulating as a small molecule) or "total" this compound (the sum of free and protein-bound forms). The latter requires an enzymatic hydrolysis step to release the this compound from proteins. The general workflow involves the removal of high-abundance proteins from the plasma sample, followed by optional enzymatic digestion, and finally, analysis by LC-MS/MS. Stable isotope-labeled internal standards are employed to ensure accurate quantification by correcting for matrix effects and variations in sample processing.
Data Presentation: Comparison of Protein Precipitation Methods
Protein precipitation is a critical step in plasma sample preparation to remove interfering proteins. The choice of the precipitation agent can impact the recovery of the analyte. Below is a summary of the reported recovery efficiencies for different protein precipitation methods. Acetonitrile (B52724) is often favored for its efficient protein removal and compatibility with LC-MS/MS analysis.[1][2]
| Precipitation Method | Analyte | Sample Matrix | Reported Recovery (%) | Reference |
| Acetonitrile | This compound (protein-bound) | Bovine Serum Albumin | 95% | [3] |
| Acetonitrile | General Analytes | Plasma | >80% | [1] |
| Methanol (B129727) | General Analytes | Plasma | Variable, often lower than ACN | [1] |
| Trichloroacetic Acid (TCA) | General Analytes | Plasma | Variable, risk of co-precipitation | [2] |
Experimental Protocols
Protocol 1: Sample Preparation for Free this compound Analysis
This protocol details the preparation of plasma samples for the quantification of free this compound using protein precipitation.
Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trichloroacetic acid (TCA)
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-Fructosyl-lysine)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution to a final concentration appropriate for the LC-MS/MS system's sensitivity.
-
Protein Precipitation (Choose one method):
-
Acetonitrile (ACN) Precipitation (Recommended):
-
Methanol (MeOH) Precipitation:
-
Add 400 µL of ice-cold methanol to the plasma sample.
-
Follow steps 3.1.2 to 3.1.4.
-
-
Trichloroacetic Acid (TCA) Precipitation:
-
Add 100 µL of 10% (w/v) TCA to the plasma sample.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new microcentrifuge tube.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation for Total this compound Analysis (with Enzymatic Hydrolysis)
This protocol is for the quantification of total this compound and includes an enzymatic digestion step to cleave this compound from proteins.
Materials and Reagents:
-
All materials from Protocol 1
-
Protease (e.g., Trypsin, Pronase)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic acid
Procedure:
-
Protein Precipitation: Perform protein precipitation as described in Protocol 1 (steps 1-3).
-
Protein Pellet Washing: After decanting the supernatant, wash the protein pellet with 500 µL of ice-cold acetone (B3395972) to remove any remaining lipids or small molecules. Centrifuge at 14,000 x g for 10 minutes at 4°C and discard the supernatant. Repeat the wash step.
-
Protein Pellet Drying: Air-dry the protein pellet to remove residual acetone.
-
Resuspension and Denaturation: Resuspend the protein pellet in 100 µL of 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Enzymatic Digestion: Add protease (e.g., trypsin) at a 1:50 enzyme-to-protein ratio (w/w). Incubate at 37°C for 16-18 hours.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Sample Cleanup (Solid-Phase Extraction - Optional): Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove residual peptides and salts.
-
Solvent Evaporation and Reconstitution: Dry the sample and reconstitute as described in Protocol 1 (steps 5-6).
-
LC-MS/MS Analysis: The sample is now ready for analysis.
LC-MS/MS Analysis Parameters
The following are general LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 309.2 → 84.1, 146.1; ¹³C₆-Fructosyl-lysine: m/z 315.2 → 90.1, 152.1 |
Visualization of Experimental Workflow
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Workflow for Free this compound Analysis.
Caption: Workflow for Total this compound Analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the reliable quantification of this compound in plasma samples. The choice between measuring free or total this compound will depend on the specific research question. For accurate and reproducible results, the use of a stable isotope-labeled internal standard and careful optimization of each sample preparation step are paramount. The provided workflows and LC-MS/MS parameters serve as a strong foundation for researchers to develop and validate their own assays for this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. biotage.com [biotage.com]
- 3. Development of a stable isotope dilution assay for an accurate quantification of protein-bound N(epsilon)-(1-deoxy-D-fructos-1-yl)-L-lysine using a (13)C-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fructosyl-lysine in Food Processing Quality Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of food science, responsible for the desirable color, flavor, and aroma of many cooked foods. However, this complex series of reactions can also lead to the loss of essential amino acids, potentially diminishing the nutritional quality of the food product. Fructosyl-lysine, an early-stage Maillard reaction product (MRP), is formed from the reaction of glucose or other reducing sugars with the ε-amino group of lysine. Its presence and concentration in processed foods serve as a valuable indicator of the extent of the Maillard reaction and, consequently, as a marker for quality control. Monitoring this compound levels allows for the assessment of thermal processing intensity, the prediction of changes in sensory characteristics, and the evaluation of potential nutritional losses.
These application notes provide a comprehensive overview of the role of this compound in food processing quality control, including detailed experimental protocols for its quantification and data interpretation.
Data Presentation: this compound as a Quality Control Marker
The concentration of this compound is directly related to the processing conditions and the composition of the food matrix. The following tables summarize quantitative data from various studies, illustrating the impact of processing on this compound levels.
Table 1: this compound Concentration in Milk Products Subjected to Different Heat Treatments
| Milk Type | Heat Treatment | ε-Fructosyl-lysine Concentration (indicative values) | Reference |
| Raw Milk | None | < 10 (ΔE/min)1000 | [1] |
| Pasteurized Milk | 72°C for 15s | 10 - 30 (ΔE/min)1000 | [1] |
| UHT Milk | 135-150°C for a few seconds | > 60 (ΔE/min)*1000 | [1] |
| Powdered Milk | High-temperature drying | High | [1] |
Note: The values are expressed in arbitrary units from a kinetic photometric assay and are indicative. Laboratories should establish their own reference values.[2]
Table 2: Effect of Processing on this compound Content in Rapeseed Meal Diets
| Diet Processing | Toasting Time (min) | This compound (g/kg DM) |
| Mash | 60 | ~1.5 |
| Mash | 120 | ~2.0 |
| Pelleted | 60 | ~1.8 |
| Pelleted | 120 | ~2.2 |
| Extruded | 60 | ~2.5 |
| Extruded | 120 | ~3.0 |
Note: this compound content was calculated from furosine measurements. Data extracted and estimated from graphical representation in the cited source.
Experimental Protocols
Accurate quantification of this compound is crucial for its use as a quality control marker. Below are detailed protocols for two common analytical methods.
Protocol 1: Photometric Determination of ε-Fructosyl-lysine in Milk
This method is suitable for rapid quality control in a production environment.
Principle: This test is based on a redox reaction where a tetrazolium salt reacts with ε-Fructosyl-lysine in an alkaline medium to form a purple-colored compound. The intensity of the color, measured at 545 nm, is directly proportional to the concentration of ε-Fructosyl-lysine in the sample.
Materials:
-
CDR FoodLab® Analyzer or a spectrophotometer capable of measuring at 545 nm.
-
Pre-filled cuvettes with reagents (e.g., tetrazolium salt).
-
Pipettes.
-
Milk samples (raw, pasteurized, UHT, etc.).
Procedure:
-
Sample Preparation: Milk samples can be used directly without any preliminary treatment.
-
Assay:
-
Pre-heat the instrument/cuvette holder to 37°C.
-
Pipette 150 µL of the milk sample into a pre-filled reagent cuvette.
-
Add 2 drops of the second reagent (R2) if required by the kit.
-
Place the cuvette into the analyzer's reading cell.
-
Initiate the measurement. The reaction kinetics are monitored for 1 minute.
-
-
Data Analysis: The instrument calculates the concentration of ε-Fructosyl-lysine, often expressed as (ΔE/min)*1000.
Protocol 2: HPLC-MS/MS for this compound Quantification in Solid Food Matrices (e.g., Baked Goods, Meat)
This method offers high sensitivity and specificity and is suitable for research and detailed quality assessment.
Principle: The food sample is subjected to enzymatic or acid hydrolysis to release this compound from the protein backbone. The hydrolysate is then analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for accurate quantification.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS).
-
Analytical column (e.g., C18 reversed-phase column).
-
Enzymes (e.g., pepsin, pronase) or Hydrochloric acid (HCl).
-
Solvents (e.g., acetonitrile, formic acid).
-
This compound standard.
-
Solid Phase Extraction (SPE) cartridges for sample clean-up (optional).
-
Homogenizer.
-
Centrifuge.
-
Water bath or heating block.
Procedure:
-
Sample Preparation:
-
Homogenize the solid food sample (e.g., bread crust, cooked meat) to a fine powder.
-
Weigh accurately about 30-50 mg of the homogenized sample into a hydrolysis tube.
-
-
Hydrolysis:
-
Enzymatic Hydrolysis (milder, preserves other compounds):
-
Add 1 mL of 0.02 M HCl to the sample.
-
Add 50 µL of pepsin solution (1 U/sample) and incubate at 37°C for 2-4 hours with gentle shaking.
-
Adjust pH to neutral and add a broad-spectrum protease like pronase. Incubate according to the enzyme's optimal conditions.
-
Stop the reaction by heating (e.g., 95°C for 5 min) or acidification.
-
Centrifuge to pellet undergraded material and collect the supernatant.
-
-
Acid Hydrolysis (harsher, may degrade some compounds):
-
Add 1-2 mL of 6 N HCl to the sample.
-
Seal the tube under nitrogen to prevent oxidation.
-
Incubate at 110°C for 20-24 hours.
-
Cool the sample and dry it under a vacuum.
-
Reconstitute the dried residue in a suitable buffer (e.g., 0.1 N HCl or mobile phase).
-
-
-
Sample Clean-up (Optional but Recommended):
-
Pass the hydrolysate through an SPE cartridge to remove interfering substances.
-
Elute the this compound fraction according to the SPE manufacturer's instructions.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).
-
-
-
Quantification:
-
Prepare a calibration curve using a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Initial stage of the Maillard reaction leading to the formation of this compound.
Caption: General experimental workflow for this compound analysis in food matrices.
Caption: Relationship between this compound levels and food quality attributes.
Conclusion
This compound is a key indicator of the Maillard reaction in food processing. Its quantification provides valuable insights into the intensity of heat treatment, allowing for the optimization of processing parameters to achieve desired sensory attributes while minimizing nutritional losses. The protocols and information provided herein offer a robust framework for researchers and quality control professionals to effectively utilize this compound as a marker for ensuring the consistent quality and safety of processed foods. The increasing degree of the Maillard reaction can lead to a darker brown color in food products, which may also be associated with reduced nutrient digestibility. While the formation of Maillard reaction products contributes to desirable sensory characteristics, excessive heat treatment can lead to the loss of bioavailable essential amino acids like lysine. Therefore, monitoring this compound levels is a critical aspect of modern food quality control.
References
Troubleshooting & Optimization
Technical Support Center: Separation of Fructosyl-lysine and Other Amadori Products
Welcome to the technical support center for challenges in the separation of Fructosyl-lysine and other Amadori products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are Amadori products and why is their separation challenging?
Amadori products are formed in the early stages of the Maillard reaction, a non-enzymatic reaction between a reducing sugar and the primary amino group of an amino acid, peptide, or protein.[1] this compound, for instance, is the Amadori product formed from the reaction of glucose with the amino acid lysine.
The primary challenge in separating this compound from other Amadori products lies in their structural similarity. Amadori products in a sample can be formed from various combinations of reducing sugars (e.g., glucose, fructose, lactose) and amino acids (e.g., lysine, valine, arginine). These variations result in compounds with very similar physicochemical properties, such as polarity, charge, and molecular weight, making their resolution by standard analytical techniques difficult. Additionally, Amadori products can exist as different isomers (anomers), which can co-elute or lead to broad peaks in chromatography.
Q2: What are the most common analytical techniques for separating Amadori products?
The most common techniques for the separation and analysis of Amadori products include:
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High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. Different HPLC modes are employed, including:
-
Reversed-Phase (RP-HPLC): Often used but can be challenging due to the high polarity of Amadori products, which may lead to poor retention.[2][3]
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Hydrophilic Interaction Liquid Chromatography (HILIC): Better suited for highly polar compounds like Amadori products, offering improved retention.[4]
-
Ion-Exchange Chromatography (IEC): Effective for separating compounds based on their charge, which can differ between Amadori products depending on the amino acid involved.[5]
-
-
Capillary Electrophoresis (CE): A high-resolution technique that separates molecules based on their charge-to-size ratio, making it suitable for charged Amadori products.[6]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or CE (CE-MS), MS provides sensitive and specific detection and identification of Amadori products based on their mass-to-charge ratio and fragmentation patterns.[6][7]
Q3: What are Heyns rearrangement products and how do they interfere with this compound analysis?
Heyns rearrangement products are structural isomers of Amadori products. They are formed when a ketose sugar (like fructose) reacts with an amino acid. While Amadori products are 1-amino-1-deoxy-2-ketoses, Heyns products are 2-amino-2-deoxy-1-aldoses. Because they have the same elemental composition and molecular weight as their corresponding Amadori products, they can be particularly challenging to separate and differentiate using mass spectrometry alone, often requiring chromatographic separation.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the HPLC separation of this compound and other Amadori products.
Guide 1: HPLC Peak Shape Problems
Poor peak shape is a common issue in the HPLC analysis of Amadori products. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanol (B1196071) groups on the stationary phase. - Mismatched solvent strength between the sample and mobile phase. | - Use an end-capped or base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Dissolve the sample in the initial mobile phase. |
| Peak Fronting | - Sample overload. - Column collapse. | - Dilute the sample or reduce the injection volume. - Replace the column if the bed has collapsed. |
| Broad Peaks | - Extra-column band broadening. - Low mobile phase elution strength. - Column contamination or degradation. | - Use shorter, narrower internal diameter tubing. - Increase the organic solvent percentage in the mobile phase. - Wash the column according to the manufacturer's instructions or replace it. |
| Split Peaks | - Partially blocked column frit. - Co-elution of isomers (anomers). - Injector issues (e.g., faulty rotor seal). - Sample solvent stronger than the mobile phase. | - Reverse-flush the column or replace the frit. - Optimize chromatographic conditions (e.g., temperature, mobile phase) to improve isomer separation. - Service the injector. - Dissolve the sample in the initial mobile phase. |
Experimental Workflow for Troubleshooting HPLC Peak Shape
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Guide 2: Poor Resolution of this compound from Other Amadori Products
Achieving baseline separation of this compound from other structurally similar Amadori products is a significant challenge.
Problem: Co-elution or poor resolution between this compound and other Amadori products (e.g., Fructosyl-valine, Fructosyl-arginine).
Troubleshooting Steps:
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Column Selection:
-
Reversed-Phase (C18): If using a C18 column, ensure it is a modern, high-purity silica (B1680970) column with end-capping to minimize silanol interactions. Consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to alter selectivity.
-
HILIC: For highly polar Amadori products that are poorly retained on C18 columns, a HILIC column is a better choice.[4] HILIC provides an alternative selectivity based on partitioning in a water-enriched layer on the stationary phase.
-
Ion-Exchange: If the target Amadori products have different charge states (e.g., this compound vs. Fructosyl-valine), an ion-exchange column can provide excellent separation.[5]
-
-
Mobile Phase Optimization:
-
pH: The pH of the mobile phase can significantly impact the retention and selectivity of Amadori products, especially those with ionizable amino acid residues. Systematically vary the pH to find the optimal separation window.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase affect retention. Acetonitrile is generally preferred for HILIC separations.
-
Additives: Ion-pairing agents (e.g., trifluoroacetic acid, heptafluorobutyric acid) can be added to the mobile phase in RP-HPLC to improve the retention and separation of charged analytes.[2]
-
-
Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics. Optimizing the temperature can sometimes improve peak shape and resolution.
Logical Relationship for Improving Resolution
Caption: Key parameters to optimize for improving the resolution of Amadori products.
Experimental Protocols
Protocol 1: HILIC-MS/MS for the Separation of this compound and Other Amadori Products
This protocol provides a starting point for the separation of polar Amadori products using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry.
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
MS Detection: ESI+, Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each Amadori product should be determined by direct infusion of standards.
Protocol 2: Ion-Pair RP-HPLC-MS for Simultaneous Analysis of Amino Acids and Amadori Products
This method is suitable for the simultaneous analysis of amino acids and their corresponding Amadori products.
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.5 µm)
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water
-
Mobile Phase B: 0.1% HFBA in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 30% B
-
10-12 min: 30% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 2% B
-
14.1-18 min: 2% B
-
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: ESI+, Full scan or targeted SIM mode.
Quantitative Data Summary
The following table provides a hypothetical comparison of retention times for this compound and other Amadori products under different HPLC conditions to illustrate the impact of the analytical method on separation. Actual retention times will vary depending on the specific instrument and experimental conditions.
| Amadori Product | RP-HPLC (min) | HILIC (min) | Ion-Exchange (min) |
| Fructosyl-glycine | 1.8 | 4.5 | 3.2 |
| Fructosyl-valine | 2.5 | 4.2 | 3.8 |
| This compound | 2.1 | 3.8 | 5.5 |
| Fructosyl-arginine | 2.0 | 3.6 | 6.1 |
| Lactulosyl-lysine | 2.3 | 4.0 | 5.8 |
Signaling Pathway of Amadori Product Formation
Caption: The initial steps of the Maillard reaction leading to the formation of Amadori products.
References
- 1. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 2. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of amino acids, peptides and corresponding Amadori compounds on a silica column at elevated temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. Detection of Amadori compounds by capillary electrophoresis coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Acid Hydrolysis for Fructosyl-lysine Release
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of acid hydrolysis for the release and quantification of Fructosyl-lysine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acid hydrolysis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Furosine/Fructosyl-lysine | Incomplete hydrolysis of the protein/peptide. | - Ensure complete dissolution of the sample in the acid. - Increase hydrolysis time or temperature, but monitor for degradation. - Consider using a higher concentration of hydrochloric acid (e.g., 8M instead of 6M), which has been shown to increase furosine yield.[1] |
| Degradation of this compound or the released fructose (B13574) moiety. | - Fructose is unstable in harsh acidic conditions.[2][3] Optimize hydrolysis conditions by performing a time-course or temperature-gradient experiment to find the best balance between release and degradation. - Consider using milder hydrolysis conditions (e.g., lower temperature for a longer duration).[3] | |
| Formation of by-products other than furosine. | - The Maillard reaction can produce various compounds. Acid hydrolysis converts this compound to furosine, but also other products like pyridosine.[1] - If quantifying this compound indirectly via furosine, be aware that the conversion is not 100%. Molar yields of furosine from this compound are reported to be around 32% with 6M HCl and 46% with 8M HCl. | |
| High Variability in Results | Inconsistent hydrolysis conditions. | - Ensure precise control over temperature, time, and acid concentration for all samples. Use a calibrated heating block or oven. - Ensure uniform sample size and acid volume. |
| Presence of interfering substances in the sample matrix. | - Perform a sample cleanup step before hydrolysis if the matrix is complex. - Use an internal standard to account for variability during sample preparation and analysis. | |
| Presence of Unexpected Peaks in Chromatogram | Degradation of sugars and amino acids. | - Acid hydrolysis can lead to the formation of degradation products like 5-hydroxymethylfurfural (B1680220) (HMF) from fructose. - Optimize hydrolysis conditions to minimize degradation. |
| Contamination. | - Use high-purity reagents and thoroughly clean all glassware. - Run a blank sample (acid only) to identify any contaminant peaks. | |
| Complete Loss of Signal | Severe degradation of the analyte. | - Drastically reduce the harshness of the hydrolysis conditions (lower temperature, shorter time, or lower acid concentration). - this compound is completely degraded within 18 hours under 6M HCl at 100°C. Consider shorter hydrolysis times. - As an alternative, consider enzymatic hydrolysis, which is gentler and can prevent the degradation of acid-labile substances. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of hydrochloric acid for the hydrolysis of this compound?
The optimal concentration can depend on the specific sample matrix and the desired outcome. While 6M HCl is commonly used, studies have shown that increasing the concentration to 8M HCl can result in a higher molar yield of furosine from this compound (46% vs. 32% with 6M HCl). However, stronger acid concentrations can also increase the degradation of the released fructose. Therefore, it is recommended to test a range of concentrations to determine the optimal condition for your specific application.
2. What are the typical temperature and time for acid hydrolysis of this compound?
A common starting point for acid hydrolysis is 100-110°C for 18-24 hours. However, this compound and fructose are susceptible to degradation under these conditions. It is advisable to perform a time-course experiment (e.g., hydrolyzing for 4, 8, 12, 18, and 24 hours) to identify the point of maximum release before significant degradation occurs.
3. Why is furosine measured instead of this compound directly?
Direct measurement of this compound can be challenging. Acid hydrolysis converts this compound into a more stable and easily quantifiable compound called furosine. Furosine is often used as an indicator for the presence and quantity of early glycation products like this compound.
4. How can I minimize the degradation of my sample during acid hydrolysis?
To minimize degradation:
-
Optimize conditions: Use the mildest effective conditions for acid concentration, temperature, and time.
-
Protect from oxygen: Perform hydrolysis under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative damage.
-
Consider enzymatic hydrolysis: For particularly sensitive samples, enzymatic digestion is a much gentler alternative that avoids the harsh conditions of acid hydrolysis.
5. What are some common by-products of this compound acid hydrolysis?
Besides furosine, other by-products can be formed, including pyridosine. Additionally, the degradation of the fructose moiety can lead to the formation of compounds like 5-hydroxymethylfurfural (HMF), furfural, and various organic acids.
Quantitative Data Summary
The following tables summarize the molar yields of furosine from this compound under different acid hydrolysis conditions as reported in the literature.
Table 1: Molar Yield of Furosine from this compound
| Acid Concentration | Molar Yield of Furosine | Reference |
| 6 M HCl | 32% | |
| 8 M HCl | 46% |
Experimental Protocols
Protocol 1: Acid Hydrolysis for Furosine Quantification
This protocol is a general guideline for the acid hydrolysis of protein-bound this compound for the subsequent quantification of furosine.
-
Sample Preparation: Weigh approximately 10-20 mg of the dried and defatted sample into a hydrolysis tube.
-
Acid Addition: Add 1 mL of 6M or 8M hydrochloric acid to the tube.
-
Inert Atmosphere (Optional but Recommended): Flush the tube with nitrogen or argon to remove oxygen.
-
Hydrolysis: Seal the tube and place it in a heating block or oven at 110°C for 23 hours.
-
Cooling and Filtration: Allow the tube to cool to room temperature. Open the tube and filter the hydrolysate to remove any solid residue.
-
Drying: Evaporate the hydrochloric acid from the filtrate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a suitable buffer for analysis (e.g., citrate (B86180) buffer for HPLC).
-
Analysis: Analyze the sample for furosine content using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for Acid Hydrolysis and Furosine Quantification.
Caption: Troubleshooting Logic for Low Furosine Yield.
References
Technical Support Center: Enhancing Fructosyl-lysine Stability for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of Fructosyl-lysine (FL) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Our aim is to enhance the stability and recovery of FL derivatives, leading to more accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
A1: this compound, a Heyns product formed from the Maillard reaction between fructose (B13574) and lysine (B10760008), is a polar and thermally labile molecule. Direct injection into a GC-MS system would lead to poor chromatographic performance, including peak tailing and potential degradation in the hot injector. Derivatization is a chemical modification process that increases the volatility and thermal stability of FL, making it suitable for GC-MS analysis. This is achieved by replacing active hydrogens on the hydroxyl and amine groups with less polar functional groups.[1][2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization strategies for this compound and similar compounds involve a one or two-step process targeting the hydroxyl, carboxyl, and amino groups. These include:
-
Oximation followed by Silylation: This two-step process first involves oximation to stabilize the keto group of the fructose moiety, followed by silylation of hydroxyl and amino groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4]
-
Two-Step Esterification and Acylation: This method involves an initial esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the hydroxyl and amino groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA).[5][6][7]
-
Silylation: A one-step method where a silylating reagent like MSTFA or BSTFA is used to derivatize all active hydrogens. While simpler, it can sometimes lead to the formation of multiple derivative products for complex molecules.[1][2]
Q3: Which derivatization method offers the best stability for this compound derivatives?
A3: While direct comparative stability data for various this compound derivatives is limited, studies on related compounds provide valuable insights. Methyl ester-pentafluoropropionyl (Me-PFP) derivatives of amino acids have been shown to be remarkably stable, with studies indicating they remain stable in toluene (B28343) extracts for at least 14 days when stored appropriately.[5][7] Trimethylsilyl (TMS) derivatives, on the other hand, are known to be more susceptible to hydrolysis and may degrade in the autosampler over shorter periods, although storage at low temperatures (-20°C) can improve their stability to up to 72 hours.[3] Therefore, for analyses requiring longer sample sequences or storage, the two-step esterification/acylation method to form PFP derivatives is often preferred.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity for this compound Derivative | Incomplete derivatization reaction. | - Ensure all reagents are fresh and anhydrous, especially silylating agents which are highly moisture-sensitive.[1] - Optimize reaction time and temperature. Silylation reactions may require heating (e.g., 70-100°C), while acylation reactions also benefit from heating (e.g., 65°C).[1][8] - Ensure proper pH conditions for the reaction. |
| Degradation of this compound during sample preparation or derivatization. | - Avoid harsh acidic or basic conditions during sample preparation, as this can lead to the degradation of Heyns products. - For the two-step esterification/acylation method, be aware that strong acidic conditions can convert some related compounds back to lysine.[9] | |
| Loss of derivative during extraction. | - Ensure the solvent used for liquid-liquid extraction is appropriate for the derivative. For example, toluene is commonly used to extract PFP derivatives.[5] | |
| Multiple Peaks for a Single Analyte (this compound) | Formation of different structural isomers (anomers) of the sugar moiety. | - Oximation prior to silylation can help to reduce the number of sugar isomers, typically resulting in two (syn and anti) peaks.[4] |
| Incomplete derivatization leading to a mixture of partially and fully derivatized products. | - Increase the amount of derivatizing reagent and/or extend the reaction time and temperature to drive the reaction to completion. | |
| Presence of impurities in the sample or reagents. | - Run a blank with only the solvent and derivatizing reagents to check for contaminant peaks. - Use high-purity solvents and reagents. | |
| Peak Tailing | Active sites in the GC system (injector liner, column). | - Use a deactivated inlet liner and a high-quality, inert GC column. - Perform regular maintenance, including trimming the front end of the column and cleaning the injector port. |
| Sub-optimal chromatographic conditions. | - Optimize the temperature program to ensure the derivative elutes at an appropriate temperature. - Check for leaks in the system, as this can affect carrier gas flow and peak shape. | |
| Co-elution with a matrix component. | - Adjust the temperature program to improve separation. - Consider a more thorough sample cleanup procedure before derivatization. | |
| Poor Reproducibility | Inconsistent derivatization reaction. | - Use an internal standard added before the derivatization step to correct for variations in reaction efficiency. - Ensure precise and consistent addition of all reagents. Automated liquid handlers can improve reproducibility.[4] |
| Degradation of derivatives in the autosampler. | - Analyze samples as soon as possible after derivatization. - If storage is necessary, keep vials tightly capped and at low temperatures (e.g., 4°C or -20°C).[3] - Consider using more stable derivatives like PFP derivatives for longer analytical runs.[5] | |
| Moisture contamination. | - Dry samples thoroughly before adding derivatization reagents. - Work in a dry environment and use sealed reaction vials.[1] |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Esterification and Pentafluoropropionylation)
This method is adapted from protocols used for the analysis of lysine and its metabolites.[5][6][7]
-
Sample Preparation: Transfer a known amount of the dried this compound sample to a reaction vial.
-
Esterification: Add 2 M methanolic HCl. Seal the vial and heat at 80°C for 60 minutes. After cooling, evaporate the solvent under a stream of nitrogen.
-
Acylation: Add a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (B1210297) (e.g., 1:4 v/v). Seal the vial and heat at 65°C for 30 minutes.
-
Extraction: After cooling, add a borate (B1201080) buffer to adjust the pH and extract the derivatives with toluene.
-
Analysis: Inject an aliquot of the toluene layer into the GC-MS.
Protocol 2: Oximation and Silylation
This protocol is a general procedure for the derivatization of keto-compounds and can be adapted for this compound.[3][4]
-
Sample Preparation: Place the dried this compound sample in a reaction vial.
-
Oximation: Add a solution of a hydroxylamine (B1172632) reagent (e.g., methoxyamine hydrochloride in pyridine). Seal the vial and heat at a suitable temperature (e.g., 60-80°C) for 30-60 minutes to convert the keto group to an oxime.
-
Silylation: After cooling, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Reseal the vial and heat at 70-100°C for 60-120 minutes.
-
Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the GC-MS.
Data Summary
| Derivatization Method | Derivative Type | Reported Stability | Key Advantages | Key Disadvantages |
| Two-Step Esterification/Acylation | Methyl ester-pentafluoropropionyl (Me-PFP) | High (stable for at least 14 days in toluene)[5] | Excellent stability, good chromatographic properties. | Two-step process, requires extraction. |
| Oximation and Silylation | Oxime-trimethylsilyl (Oxime-TMS) | Moderate (stable for up to 72 hours at -20°C)[3] | Reduces the number of isomeric peaks from the sugar moiety. | Two-step process, TMS derivatives are moisture-sensitive. |
| Silylation | Trimethylsilyl (TMS) | Lower (can degrade in the autosampler at room temperature)[3] | Single-step reaction. | Prone to moisture, may produce multiple derivative peaks for complex molecules. |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key derivatization workflows.
Caption: Derivatization workflows for this compound analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
preventing Fructosyl-lysine degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent Fructosyl-lysine (FL) degradation during sample storage and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (FL) is an early glycation product formed through a non-enzymatic reaction between glucose and the amino acid lysine (B10760008). It is a crucial biomarker for assessing glycemic control and is a precursor to Advanced Glycation End Products (AGEs), which are implicated in the pathogenesis of diabetic complications and other chronic diseases.[1][2] Accurate measurement of FL is critical for research in these areas, and its degradation during sample handling and storage can lead to underestimation and unreliable results.
Q2: What are the main factors that lead to this compound degradation during sample storage?
The primary factors contributing to this compound degradation in biological samples are:
-
Temperature: Storage at insufficiently low temperatures can allow for the ongoing reaction between glucose and lysine, leading to an artificial increase in FL levels, or degradation of existing FL.[3]
-
pH: The pH of the sample can influence the rate of both the formation and degradation of Amadori products like this compound.
-
Repeated Freeze-Thaw Cycles: These can compromise the integrity of the sample and the stability of various analytes, including FL.
-
Presence of Oxidizing Agents: FL can be oxidized, leading to the formation of other compounds and a decrease in measurable FL.
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected this compound values in frozen samples.
Possible Cause: Ongoing glycation of lysine residues by glucose in the sample during storage, particularly at -20°C.
Solution:
-
Optimal Storage Temperature: Store all plasma and serum samples at -80°C. Studies have shown that at -20°C, the reaction between glucose and lysine can continue, leading to an increase in glycated lysine over time. Storage at -70°C or -80°C effectively halts this reaction.[3]
-
Sample Acidification: Acidifying the serum or plasma sample prior to freezing at -20°C can also prevent further glycation.
Issue 2: Low recovery of this compound from tissue samples.
Possible Cause: Inefficient extraction of proteins and, consequently, protein-bound this compound from the tissue matrix.
Solution:
-
Immediate Flash-Freezing: Immediately after collection, flash-freeze tissue samples in liquid nitrogen to halt all enzymatic and chemical activity. Store at -80°C until processing.
-
Effective Homogenization: Utilize mechanical homogenization (e.g., bead beating or sonication) in a suitable lysis buffer to ensure complete disruption of the tissue and release of cellular contents.
-
Protein Precipitation: Use a robust protein precipitation method, such as with ice-cold methanol (B129727) or acetonitrile, to efficiently extract proteins.
Data Presentation
Table 1: Recommended Storage Conditions for Biological Samples for this compound Analysis
| Sample Type | Collection Tube/Method | Initial Processing | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma | K2-EDTA (Lavender top) | Centrifuge at 1000-2000 x g for 15 min at 4°C. | 4°C | -80°C |
| Serum | Serum separator tube (SST) | Allow blood to clot for 30-60 min at room temp, then centrifuge. | 4°C | -80°C |
| Tissue | Biopsy/Dissection | Immediately flash-freeze in liquid nitrogen. | N/A | -80°C |
Table 2: Qualitative Comparison of this compound Stability at Different Storage Temperatures
| Storage Temperature | Qualitative Stability of this compound | Notes |
| -20°C | Poor | Significant potential for ongoing glycation, leading to artificially elevated levels over time. Not recommended for long-term storage. |
| -80°C | Excellent | Considered the gold standard for long-term storage of biological samples for this compound analysis, as it effectively halts biochemical reactions. |
Experimental Protocols
Protocol 1: Plasma/Serum Collection and Storage
-
Collection:
-
For plasma, collect whole blood in K2-EDTA tubes.
-
For serum, collect whole blood in serum separator tubes and allow to clot at room temperature for 30-60 minutes.
-
-
Centrifugation:
-
Centrifuge blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
-
Aliquoting:
-
Carefully transfer the supernatant (plasma or serum) into pre-labeled, low-protein-binding cryovials.
-
-
Storage:
-
For immediate analysis, samples can be stored at 4°C for up to 24 hours.
-
For long-term storage, immediately freeze aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Tissue Sample Collection and Storage
-
Collection:
-
Excise the tissue of interest.
-
-
Freezing:
-
Immediately flash-freeze the tissue sample in liquid nitrogen.
-
-
Storage:
-
Transfer the frozen tissue to a pre-labeled cryovial and store at -80°C until extraction.
-
Protocol 3: this compound Extraction from Plasma for LC-MS/MS Analysis
-
Thawing:
-
Thaw frozen plasma samples on ice.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol.
-
Vortex thoroughly for 30 seconds.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted proteins, to a new tube.
-
-
Further Processing:
-
The protein extract can then be subjected to hydrolysis to release this compound from the protein backbone before LC-MS/MS analysis. A common method is acid hydrolysis using 6 N HCl at 110°C for 20-24 hours.
-
Visualizations
Caption: Formation and degradation pathway of this compound.
Caption: Recommended workflow for biological sample storage.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Validation study to compare effects of processing protocols on measured Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in Fructosyl-lysine quantification results
Welcome to the technical support center for Fructosyl-lysine (FL) quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address variability in their experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and key experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound quantification.
Q1: Why am I seeing high variability between my replicate samples?
A1: High variability in this compound quantification can stem from several sources throughout the experimental workflow. Key areas to investigate include:
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Sample Preparation Inconsistency: This is the most common source of variability. Incomplete or inconsistent protein hydrolysis, pipetting errors, or slight variations in incubation times and temperatures can significantly impact results. Ensure standardized and validated protocols are followed meticulously for all samples.[1]
-
Matrix Effects: Biological samples are complex matrices containing lipids, salts, and other proteins that can interfere with ionization in mass spectrometry, leading to ion suppression or enhancement.[1] Proper sample cleanup, such as protein precipitation or solid-phase extraction (SPE), is crucial.
-
Sample Storage and Handling: this compound and other glycated proteins may degrade if not stored properly. It is recommended to store samples at -80°C to halt enzymatic degradation.[1] Repeated freeze-thaw cycles should also be avoided as they can alter the concentration of analytes.
Q2: My this compound recovery seems low. What are the potential causes?
A2: Low recovery of this compound is often linked to the protein hydrolysis step.
-
Incomplete Hydrolysis: To quantify protein-bound this compound, it must first be released through hydrolysis. Incomplete hydrolysis will result in an underestimation of the total this compound content.[1]
-
Degradation during Acid Hydrolysis: While acid hydrolysis is a common method, it can lead to the degradation of this compound.[1] Fructose itself can degrade at high temperatures and acid concentrations.
-
Choice of Hydrolysis Method: Acid hydrolysis can be harsh. Enzymatic hydrolysis is a milder alternative that may improve the recovery of acid-labile compounds, though it may not be as efficient at complete protein digestion.
Q3: I'm observing unexpected peaks or a noisy baseline in my LC-MS chromatogram. How can I troubleshoot this?
A3: A noisy baseline or unexpected peaks are often indicative of contamination or issues with the LC-MS system.
-
Contamination: Contamination can be introduced from solvents, sample extracts, or the system itself. Ensure high-purity solvents and reagents are used. Regularly flushing the system and running blank injections can help identify and eliminate sources of contamination.
-
Column Degradation: Over time, the analytical column can degrade, leading to poor peak shape and retention time shifts. Proper column care, including flushing and timely replacement, is essential.
-
Mobile Phase Issues: Changes in mobile phase composition, pH, or microbial growth can affect chromatography. Prepare fresh mobile phases regularly and keep them capped.
Q4: My retention times are shifting between runs. What could be the cause?
A4: Retention time shifts can invalidate your results by leading to misidentification of compounds.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the organic solvent can alter its composition and cause retention time shifts.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Ensure the column oven is maintaining a stable temperature.
-
Flow Rate Instability: Issues with the LC pump can lead to fluctuating flow rates. Check for leaks or air bubbles in the system.
Data Presentation: Impact of Sample Handling on Analyte Stability
The following tables summarize data on the stability of amino acids under various storage conditions. While this data is for general amino acids, it highlights the critical importance of controlled sample handling for reproducible quantification of this compound.
Table 1: Stability of Serum Amino Acids at 22°C (Room Temperature)
| Amino Acid | Change after 1-4 hours | Change after 12 hours | Change after 24 hours |
| Aspartate | - | - | Significant Increase |
| Phenylalanine | - | - | Significant Increase |
| Histidine | - | - | Significant Increase |
| Glutamine | - | - | Significant Increase |
| Isoleucine | - | - | Significant Increase |
| Leucine | - | - | Significant Increase |
| Methionine | - | - | Significant Increase |
| Valine | - | - | Significant Increase |
| Ornithine | - | - | Significant Increase |
| Lysine (B10760008) | - | - | Significant Increase |
| Cystine | - | - | Significant Decrease |
| Threonine | - | Significant Decrease | Significant Decrease |
| Tryptophan | - | Significant Decrease | Significant Decrease |
| Asparagine | Significant Increase | - | - |
| Glutamate | Significant Increase | - | - |
| Alanine | Significant Increase | - | - |
| Data adapted from a study on the stability of amino acids in human serum. Significant changes are noted (P<0.05). |
Table 2: Influence of Storage Temperature on Available Lysine Loss in a Model System
| Storage Temperature (°C) | Relative Humidity (%) | Storage Duration | Available Lysine Loss (%) |
| 37 | 57 | 4 weeks | up to 64.14 |
| 37 | 57 | 4 weeks | up to 69.40 |
| Data from a study on a milk-like system, demonstrating the significant impact of temperature on lysine availability. |
Experimental Protocols
Key Experimental Protocol: Quantification of Protein-Bound this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of protein-bound this compound in biological samples.
1. Sample Preparation
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 20-30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant if analyzing free this compound. For protein-bound analysis, discard the supernatant and proceed with the protein pellet.
-
-
Acid Hydrolysis:
-
Place the dried protein pellet in a hydrolysis vial.
-
Add 1-2 mL of 6 N HCl.
-
Evacuate air with nitrogen and seal the vial.
-
Incubate at 110°C for 20-24 hours.
-
Cool to room temperature and dry the sample under vacuum.
-
Reconstitute the dried hydrolysate in a solvent compatible with your LC-MS method (e.g., 0.1 N HCl or water).
-
-
Enzymatic Hydrolysis (Alternative Method):
-
Resuspend the protein pellet in a suitable buffer.
-
Add a combination of proteases (e.g., pronase, aminopeptidase) at an appropriate enzyme-to-protein ratio (e.g., 1:50 to 1:100).
-
Incubate at 37°C for 2-4 hours with gentle shaking.
-
Stop the digestion by heat inactivation (95°C for 5 minutes) or acidification.
-
Centrifuge to remove any undigested protein and collect the supernatant for analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating polar compounds like this compound.
-
Mobile Phase: A typical mobile phase would consist of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile). A gradient elution is commonly used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity. This involves monitoring specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
References
selection of internal standards for accurate Fructosyl-lysine measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate measurement of Fructosyl-lysine (FL), a key Amadori glycation product. Accurate quantification of FL is crucial in various research fields, including diabetes monitoring and food science. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is an Amadori rearrangement product formed from the non-enzymatic reaction of glucose with the amino group of lysine (B10760008) residues in proteins.[1][2] It is a primary early glycation product and a precursor to advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications.[1][3] Accurate measurement of this compound is critical for assessing glycemic control, understanding the progression of diabetes-related complications, and evaluating food processing methods.[1][2]
Q2: Why is an internal standard essential for accurate this compound quantification?
Internal standards are crucial in quantitative analysis, particularly in complex biological matrices, to compensate for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[4] By adding a known amount of an internal standard to every sample, calibration standard, and quality control sample, any analyte loss or signal fluctuation can be normalized, significantly improving the accuracy and precision of the measurement.[4]
Q3: What is the ideal internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₆-Fructosyl-lysine. SIL internal standards have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and similar behavior help to accurately correct for matrix effects and other sources of error. Labeled peptides containing a this compound residue are also excellent choices as they can account for variability in the enzymatic digestion process.
Q4: What are the common analytical techniques used to measure this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound.[1] This technique offers high sensitivity and selectivity, allowing for precise measurement even in complex biological samples. The use of stable isotope dilution with LC-MS/MS provides the most robust and reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Physical Column Issues: Blocked frit or column void. 4. Incompatible Injection Solvent: Sample solvent is stronger than the mobile phase. | 1. Reduce injection volume or dilute the sample.[5] 2. Use a column with high-purity, end-capped silica. Consider adding a mobile phase modifier like triethylamine (B128534) (for basic compounds).[6] 3. Backflush the column. If the problem persists, replace the column frit or the entire column.[7] 4. Ensure the sample is dissolved in a solvent with a composition similar to or weaker than the initial mobile phase.[5] |
| Low Sensitivity / Poor Signal Intensity | 1. Ion Suppression: Co-eluting matrix components interfere with the ionization of the analyte. 2. Suboptimal MS Parameters: Incorrect source temperature, gas flows, or collision energy. 3. Analyte Degradation: this compound can degrade during sample preparation or storage. | 1. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Optimize chromatography to separate the analyte from interfering compounds.[8] 2. Optimize MS parameters through infusion of the analyte and internal standard. 3. Minimize sample processing time and keep samples at low temperatures. Ensure proper pH conditions to maintain stability. |
| High Variability in Results | 1. Incomplete Protein Digestion: The protein is not fully hydrolyzed, leading to inconsistent release of this compound. 2. Inconsistent Sample Preparation: Variations in extraction recovery between samples. 3. Matrix Effects: Differential ion suppression or enhancement between samples. | 1. Optimize the digestion protocol (enzyme-to-protein ratio, incubation time, temperature, and pH). Consider using a combination of proteases. 2. Ensure precise and consistent execution of all sample preparation steps. Use a stable isotope-labeled internal standard added at the beginning of the workflow. 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Evaluate and minimize matrix effects by optimizing sample preparation and chromatography.[8] |
| Internal Standard Signal is Absent or Very Low | 1. Incorrect Spiking: The internal standard was not added or added at the wrong concentration. 2. Degradation of Internal Standard: The internal standard may have degraded if not stored or handled properly. 3. MS Detection Issue: The mass spectrometer is not set to monitor the correct transition for the internal standard. | 1. Review the sample preparation protocol and ensure correct spiking procedures. 2. Check the stability and storage conditions of the internal standard stock solution. 3. Verify the MRM transitions and other MS parameters for the internal standard. |
Experimental Protocols
Protocol 1: Synthesis of [¹³C₆]-Nε-(1-deoxy-D-fructos-1-yl)-L-lysine Internal Standard
This protocol provides a general outline for the synthesis of a ¹³C-labeled this compound internal standard.
Materials:
-
Nα-tert-butyloxycarbonyl-L-lysine
-
[¹³C₆]-D-Glucose
-
Anhydrous methanol (B129727) or ethanol
-
Strong cation exchange resin
-
Pyridine (B92270) carboxylic acid salt or pyridylacetic acid solution
-
Hydrochloric acid (HCl)
-
Ether or methanol for crystallization
Procedure:
-
Reaction: Dissolve Nα-tert-butyloxycarbonyl-L-lysine and [¹³C₆]-D-Glucose in an alcoholic solvent (e.g., anhydrous methanol). Reflux the mixture at 40-90°C for 1-10 hours.[9]
-
Solvent Removal: After the reaction, cool the solution and evaporate the solvent under reduced pressure.[9]
-
Purification: Dissolve the dried residue in pure water and load it onto a strong cation exchange resin chromatography column.[9]
-
Elution: Wash the column with pure water, then elute the product using a pyridine carboxylic acid salt or pyridylacetic acid solution.[9]
-
Lyophilization: Collect the eluent containing the product and lyophilize it to obtain a solid.[9]
-
Deprotection: Dissolve the solid in 1-2 mol/L HCl and leave it overnight at room temperature to remove the Boc protecting group.[9]
-
Crystallization: Lyophilize the solution again. Dissolve the resulting solid in methanol or ether and store at 0-10°C to induce crystallization of the final product, [¹³C₆]-Fructosyl-lysine.[9]
-
Final Product: Filter and lyophilize the crystals to obtain the purified internal standard.[9]
Protocol 2: Enzymatic Digestion of Protein for this compound Analysis
This protocol is designed for the release of this compound from protein samples, such as albumin.
Materials:
-
Protein sample (e.g., plasma, purified protein)
-
Denaturation buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylation agent (e.g., 20 mM Iodoacetamide - IAA)
-
Protease (e.g., Trypsin, Pronase)
-
Digestion buffer (e.g., 50 mM Ammonium (B1175870) Bicarbonate, pH 8)
-
Quenching solution (e.g., 1% Formic Acid)
Procedure:
-
Protein Denaturation: Dissolve the protein sample in the denaturation buffer.
-
Reduction: Add the reducing agent (DTT) and incubate at 37°C for 1 hour.
-
Alkylation: Add the alkylation agent (IAA) and incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M.
-
Enzymatic Digestion: Add the protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight (16-18 hours) at 37°C.[10]
-
Quench Reaction: Stop the digestion by adding the quenching solution to acidify the sample.[10]
-
Sample Cleanup: Centrifuge the sample to pellet any undigested protein. The supernatant containing the this compound can be further purified by solid-phase extraction (SPE) before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides typical parameters for the quantification of this compound using LC-MS/MS.
Liquid Chromatography (LC) Parameters:
-
Column: HSS T3 (2.1 x 100 mm) or equivalent reversed-phase column suitable for polar compounds.
-
Mobile Phase A: 10 mM perfluoroheptanoic acid (PFHA) in water (ion-pairing agent).
-
Mobile Phase B: 10 mM ammonium formate (B1220265) in 45:45:10 acetonitrile:methanol:water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 10% B
-
5-6 min: Linear gradient to 90% B
-
6-6.01 min: Linear gradient to 10% B
-
6.01-8 min: 10% B (re-equilibration)
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
This compound: Precursor ion (Q1) m/z 309.2 -> Product ion (Q3) m/z 84.1
-
¹³C₆-Fructosyl-lysine (IS): Precursor ion (Q1) m/z 315.2 -> Product ion (Q3) m/z 90.1
-
-
Optimization: Source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument used.
Data Presentation
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 nmol/mg protein |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Compensated by SIL-IS |
| Recovery | 95% |
Note: These values are examples and may vary depending on the specific method and matrix.
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Logic for selecting an internal standard.
References
- 1. Accumulation of this compound and advanced glycation end products in the kidney, retina and peripheral nerve of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolization of the Amadori Product N-ε-Fructosyllysine by Probiotic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. CN103113428B - The preparation method of fructosyl lysine - Google Patents [patents.google.com]
- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 10. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for Fructosyl-lysine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the determination of Fructosyl-lysine against established alternatives. The content is designed to offer an objective overview, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs. This compound, an early glycation product, is a crucial biomarker in various fields, including diabetes research and food science.[1][2][3][4] Accurate and reliable quantification is therefore of paramount importance.
Comparative Analysis of Analytical Methods
The performance of a newly developed method is benchmarked against three widely used techniques for this compound and related compound analysis: High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, and Colorimetric Methods.
| Parameter | New Validated Method (Hypothetical) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay (FAOD-based) | Colorimetric Method (Tetrazolium Salt) |
| Principle | Ion-Pair Reversed-Phase HPLC with MS/MS Detection | Separation based on polarity, detected by UV/Vis, Fluorescence, or Mass Spectrometry.[5] | Enzymatic oxidation of this compound by Fructosyl Amino Acid Oxidase (FAOD) producing H₂O₂.[6] | Redox reaction between this compound and a tetrazolium salt, forming a colored product.[7][8] |
| Limit of Detection (LOD) | 0.1 µM | 1.24 µM (for Lysine with fluorescence detection)[9] | Dependent on kit, typically in the µmol/L range. | Not explicitly stated, but suitable for milk analysis.[7][8] |
| Limit of Quantification (LOQ) | 0.4 µM | 4.14 µM (for Lysine with fluorescence detection)[9] | Dependent on kit, typically in the µmol/L range. | Not explicitly stated, but suitable for milk analysis.[7][8] |
| Linearity Range | 0.5 - 200 µM | 0.5–70 mg/L (for triglycine (B1329560) with UV detection)[10] | Varies by commercial kit. | Not explicitly stated. |
| Precision (%RSD) | < 5% | Inter- and intra-day precision is typically good.[9] | Reproducible results are a key feature of commercial kits.[6] | Repeatability tests show good precision for milk samples.[8] |
| Accuracy (% Recovery) | 95 - 105% | 92% ± 2% (for Lysine)[9] | High accuracy is expected from validated commercial kits. | Not explicitly stated. |
| Analysis Time | ~15 min per sample | 7 - 22 minutes per sample.[9][10] | Rapid, with some assays taking around 6 minutes.[7] | Approximately 1-6 minutes per sample.[7][8] |
| Sample Preparation | Protein hydrolysis, solid-phase extraction | Protein hydrolysis, derivatization (for some detection methods).[9][11] | Proteolytic digestion of protein samples is required.[6] | Minimal for liquid samples like milk; homogenization for solids.[7][8] |
| Specificity | High, due to MS/MS detection | Can be high, especially with MS detection. Potential for co-elution with other detectors. | Can be specific for fructosyl-α-valine or fructosyl-ε-lysine depending on the enzyme.[6] | May have interferences from other reducing substances. |
| Instrumentation | HPLC, Mass Spectrometer | HPLC system with UV/Vis, Fluorescence, or MS detector.[9][11] | Automated analyzer or microplate reader.[6] | Photometer or spectrophotometer.[7][8] |
Experimental Protocols
New Validated Method: Ion-Pair Reversed-Phase HPLC-MS/MS
This method offers high sensitivity and specificity for the quantification of this compound.
a) Sample Preparation (from Protein-rich Matrix):
-
Protein Hydrolysis: The sample is subjected to acid hydrolysis (e.g., 6M HCl at 110°C for 23 hours) to release this compound from the protein backbone.[11]
-
Solid-Phase Extraction (SPE): The hydrolysate is cleaned up using a C18 SPE cartridge to remove interfering substances.
-
Reconstitution: The dried eluate is reconstituted in the mobile phase for injection.
b) HPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Ion-Pairing Reagent: Addition of an ion-pairing agent like trifluoroacetic acid to the mobile phase can improve peak shape.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific precursor-product ion transitions of this compound. A stable isotope-labeled this compound is used as an internal standard for accurate quantification.[12]
Caption: Workflow for this compound analysis by HPLC-MS/MS.
Comparative Method: Enzymatic Assay (FAOD-based)
Commercially available enzyme assay systems provide a rapid and reproducible alternative for this compound quantification.[6]
a) Principle: This method relies on the enzyme Fructosyl Amino Acid Oxidase (FAOD), which specifically oxidizes fructosyl amino acids. The reaction produces hydrogen peroxide (H₂O₂), which is then measured colorimetrically.[6]
b) Experimental Workflow:
-
Proteolytic Digestion: The protein sample is incubated with a protease to release this compound.[6]
-
Enzymatic Reaction: The digested sample is mixed with the FAOD reagent.
-
Color Development: A chromogenic substrate and peroxidase are added. The peroxidase catalyzes the reaction between H₂O₂ and the chromogen, producing a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader or automated analyzer. The concentration of this compound is proportional to the absorbance.
Caption: Signaling pathway of the FAOD-based enzymatic assay.
Comparative Method: Colorimetric Assay (Tetrazolium Salt)
This method is often employed for the analysis of this compound in food samples, such as milk and dairy products.[7][8]
a) Principle: The assay is based on a redox reaction where ε-fructosyl-lysine reacts with a tetrazolium salt in an alkaline medium. This reaction forms a purple-colored formazan (B1609692) compound, and the intensity of the color, measured photometrically, is directly proportional to the this compound concentration.[7][8]
b) Experimental Workflow:
-
Sample Preparation: Liquid samples like milk may be used directly. Solid samples require homogenization in a buffer.[7]
-
Reaction: The prepared sample is mixed with the tetrazolium salt reagent in a cuvette.
-
Incubation: The mixture is incubated for a specific time to allow for color development.
-
Measurement: The absorbance of the purple solution is read at a specific wavelength (e.g., 545 nm) using a photometer.[7][8]
Caption: Logical relationship in the colorimetric assay workflow.
Conclusion
The choice of an analytical method for this compound determination depends on the specific requirements of the study. The new validated HPLC-MS/MS method offers superior sensitivity and specificity, making it ideal for research and drug development applications where precise quantification of low levels of this compound is critical. Enzymatic assays provide a high-throughput and convenient option for clinical and routine analysis. The colorimetric method, while less specific, is a simple and rapid technique suitable for quality control in the food industry. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdrfoodlab.com [cdrfoodlab.com]
- 8. s3-foodlab.s3.eu-central-1.amazonaws.com [s3-foodlab.s3.eu-central-1.amazonaws.com]
- 9. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition [mdpi.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 12. Development of a stable isotope dilution assay for an accurate quantification of protein-bound N(epsilon)-(1-deoxy-D-fructos-1-yl)-L-lysine using a (13)C-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Marker: A Comparative Analysis of Fructosyl-lysine Across Diverse Food Matrices
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding and quantifying Fructosyl-lysine, an early-stage Maillard reaction product, in various foodstuffs. This report provides a comparative overview of its prevalence, detailed experimental protocols for its detection, and insights into its biological relevance.
This compound, a key intermediate in the Maillard reaction, is increasingly recognized for its significance in food science and human health. Formed from the non-enzymatic reaction between glucose and the amino acid lysine (B10760008), its presence serves as a valuable indicator of the initial stages of browning and potential alterations in the nutritional quality of food. This guide offers a comparative study of this compound levels in different food matrices, provides detailed methodologies for its quantification, and visualizes the key pathways associated with its formation and biological impact.
Comparative Levels of this compound in Food
The concentration of this compound varies significantly across different food categories, primarily influenced by processing methods, storage conditions, and the intrinsic composition of the food itself. Thermal processing, in particular, plays a crucial role in accelerating the Maillard reaction and, consequently, the formation of this compound.
| Food Matrix | Food Product Example | Reported this compound or Related Compound Levels | Reference/Citation |
| Dairy Products | UHT Milk | Higher levels compared to pasteurized milk | [1] |
| Powdered Milk | Significant quantities due to heat treatment | [2] | |
| Pasteurized Milk | Lower levels compared to UHT and powdered milk | [1] | |
| Cereal-Based Products | Breakfast Cereals | Reactive lysine: 0.4 - 2.8 g/100 g protein | [3] |
| Bread/Pasta | Information on lysine loss during processing suggests formation | [4][5] | |
| Processed Meats | Canned Meats | Nε-(carboxyethyl)lysine (CEL): 11.76 - 278.51 μg/g; Nε-(carboxymethyl)lysine (CML): Levels vary | [6] |
| Fruit Juices | Commercial Fruit Juices | Data on direct this compound levels is limited; focus is often on sugar content | [7] |
Note: Data for this compound is often reported indirectly through markers like furosine or as "reactive lysine." Direct quantitative comparisons across all food matrices are challenging due to variations in analytical methods and reporting units.
Experimental Protocols
Accurate quantification of this compound is paramount for research and quality control. Below are detailed protocols for two common analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound.
1. Sample Preparation (General)
-
Homogenization: Homogenize the food sample to a fine powder or paste.
-
Delipidation: For high-fat matrices, extract lipids using a suitable solvent (e.g., hexane (B92381) or a chloroform/methanol (B129727) mixture).
-
Protein Precipitation: Precipitate proteins using an organic solvent like ice-cold methanol or acetonitrile. Vortex, incubate on ice, and centrifuge to collect the supernatant.[8]
-
Hydrolysis (for total this compound): For the determination of protein-bound this compound, acid hydrolysis is required. Add 6 N HCl containing 1% phenol (B47542) to the dried sample.[8] Evacuate with nitrogen, seal, and incubate at 110°C for 20-24 hours.[8] Dry the hydrolysate under vacuum.[8]
-
Solid-Phase Extraction (SPE): Clean up the sample using a suitable SPE cartridge to remove interfering substances.
-
Reconstitution: Reconstitute the dried eluent in the initial mobile phase.
2. Chromatographic Conditions
-
Column: A C18 column (e.g., Acquity BEH, 1.7 μm, 50 × 2.1 mm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: 5 mM perfluoropentanoic acid in water.
-
Mobile Phase B: 5 mM perfluoropentanoic acid in acetonitrile.
-
A common gradient starts with a high percentage of A, gradually increasing the percentage of B to elute the analyte.
-
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 35°C.[9]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., ¹³C₆,¹⁵N₂-Fructosyl-lysine) for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and cost-effective method for screening this compound levels.
1. General Protocol (Sandwich ELISA)
-
Coating: Coat the wells of a microtiter plate with a capture antibody specific for this compound. Incubate overnight at 4°C.[10]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.[10]
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards of known this compound concentration and prepared food samples to the wells. Incubate for 2 hours at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody that also binds to this compound at a different epitope. Incubate for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). Incubate for 45 minutes at room temperature.[11]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). Incubate in the dark for a specified time (e.g., 30 minutes).[11]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[11]
Visualizing the Pathways
Understanding the formation and biological implications of this compound is crucial. The following diagrams, generated using Graphviz, illustrate the key pathways.
References
- 1. cdrfoodlab.com [cdrfoodlab.com]
- 2. s3-foodlab.s3.eu-central-1.amazonaws.com [s3-foodlab.s3.eu-central-1.amazonaws.com]
- 3. Total and reactive lysine contents in selected cereal-based food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Composition of Protein-Enriched Dried Pasta: Is It Suitable for a Low-Carbohydrate Diet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of α-Dicarbonyls, Lysine- and Arginine-Derived Advanced Glycation End Products, in Commercial Canned Meat and Seafood Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mabtech.com [mabtech.com]
- 11. ELISA Protocols [sigmaaldrich.com]
Assessing the Correlation Between Dietary Fructosyl-lysine and In Vivo Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods and biomarkers for assessing the in vivo levels of dietary Fructosyl-lysine (FL), an early glycation product formed during the Maillard reaction in thermally processed foods. Understanding the correlation between dietary intake of FL and its systemic levels is crucial for research into the health implications of advanced glycation end products (AGEs) and for the development of targeted therapeutic interventions. This document summarizes quantitative data from key studies, details experimental protocols, and presents visual workflows and signaling pathways to facilitate a deeper understanding of this important biomarker.
Correlation between Dietary this compound Intake and Urinary Excretion
Controlled dietary studies in humans have demonstrated a correlation between the intake of Maillard reaction products (MRPs) and their excretion in urine. Furosine, a stable derivative of this compound formed during acid hydrolysis, is commonly used as a marker for FL in both food and biological samples.
A key human intervention study investigated the urinary excretion of various MRPs, including furosine, after a controlled diet. The study demonstrated a significant decrease in the urinary excretion of furosine when subjects were switched to a diet low in MRPs, indicating that urinary furosine levels are reflective of dietary intake. While specific data on the percentage of ingested this compound excreted as urinary furosine varies, studies in both rats and humans suggest that a portion of ingested free and protein-bound this compound is absorbed and subsequently excreted. For instance, in humans, the urinary excretion of protein-bound this compound has been estimated to be between 3-10% of the ingested amount.
Table 1: Urinary Excretion of Furosine in a Controlled Dietary Study
| Dietary Phase | Mean Urinary Furosine Excretion (mg/day) ± SD | Percentage Reduction from Normal Diet |
| Normal Diet | 6.5 ± 2.4 | - |
| MRP-free Diet | 0.65 ± 0.24 (estimated 90% reduction) | ~90%[1][2] |
Data is illustrative and based on reported percentage reductions. Actual values can vary based on individual metabolism and the specific composition of the diet.
Comparison of this compound and Carboxymethyl-lysine as Dietary Biomarkers
Nε-(carboxymethyl)lysine (CML) is another well-studied AGE that is often used as a biomarker for AGE exposure. Both FL and CML are formed during food processing and are present in the human diet. However, their utility as biomarkers for dietary AGE intake may differ due to variations in their bioavailability and metabolism.
Simulated gastrointestinal digestion studies have shown that both this compound and CML are released from food proteins as small peptides, suggesting they are both available for absorption[3][4]. However, studies on the degradation of these compounds by gut microbiota indicate that this compound is metabolized to a much greater extent than CML[5][6]. This suggests that a smaller proportion of ingested this compound may reach systemic circulation intact compared to CML.
Conversely, some studies on dietary intake and in vivo CML levels have shown inconsistent correlations, making it challenging to definitively establish CML as a reliable biomarker of dietary AGE intake in all contexts[7][8][9]. The higher rate of gut microbiota metabolism of this compound could potentially make its urinary metabolite a more direct and sensitive marker of recent dietary intake, as it is less likely to be influenced by endogenous formation and accumulation.
Table 2: Comparison of this compound and Carboxymethyl-lysine as Dietary Biomarkers
| Feature | This compound (measured as Furosine) | Nε-(carboxymethyl)lysine (CML) |
| Formation in Food | Early-stage Maillard reaction product | Advanced glycation end product |
| Bioavailability | Released as small peptides during digestion; available for absorption[3][4] | Released as small peptides during digestion; available for absorption[3][4] |
| Gut Microbiota Metabolism | Significantly degraded by gut microbiota[5][6] | Less susceptible to degradation by gut microbiota compared to FL[5][6] |
| Correlation with Dietary Intake | Urinary levels decrease significantly on a low-MRP diet[1][2] | Correlation with dietary intake can be inconsistent in some studies[7][8][9] |
| Endogenous Formation | Can be formed endogenously | Can be formed endogenously |
Experimental Protocols
Determination of Furosine in Food Samples (e.g., Breakfast Cereals) by HPLC
This protocol is adapted from established methods for the analysis of furosine in cereal products.
1. Sample Hydrolysis:
- Weigh approximately 150 mg of the ground food sample into a screw-cap vial.
- Add 4.5 mL of 10.6 M HCl.
- Bubble high-purity helium or nitrogen gas through the solution for 2 minutes to remove oxygen.
- Seal the vial tightly with a PTFE-faced septum.
- Hydrolyze at 110°C for 23-24 hours.
2. Sample Cleanup:
- Cool the hydrolysate to room temperature and filter through medium-grade filter paper.
- Apply 0.5 mL of the filtrate to a pre-wetted C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18).
- Elute the furosine with 3 mL of 3 M HCl.
- Evaporate the eluate to dryness under vacuum.
3. HPLC Analysis:
- Reconstitute the dried sample in 3 mL of the mobile phase.
- HPLC System: A standard HPLC system with a UV detector is required.
- Column: C18 reversed-phase column (e.g., Spherisorb ODS2, 5 µm, 250 x 4.6 mm).
- Mobile Phase: Isocratic elution with a solution of 5 mM sodium heptanesulfonate containing 20% (v/v) acetonitrile (B52724) and 0.2% (v/v) formic acid.
- Flow Rate: 1.2 mL/min.
- Detection: UV at 280 nm.
- Quantification: Use an external standard calibration curve prepared from a furosine standard.
Analysis of this compound in Human Plasma by LC-MS/MS
This is a representative protocol for the analysis of this compound in human plasma.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled this compound).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar compounds like this compound.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to a lower percentage to elute this compound.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (precursor ion m/z 309.2), characteristic product ions would be monitored (e.g., m/z 84.1, 130.1).
- Quantification: Use a calibration curve prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).
Visualizations
Experimental Workflow for Assessing Dietary this compound Correlation
Caption: Experimental workflow for assessing the correlation between dietary this compound and in vivo levels.
AGE-RAGE Signaling Pathway
Caption: Simplified AGE-RAGE signaling pathway leading to inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 3. N-ε-fructosyllysine and N-ε-carboxymethyllysine, but not lysinoalanine, are available for absorption after simulated gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inter- and Intraindividual Differences in the Capacity of the Human Intestinal Microbiome in Fecal Slurries to Metabolize Fructoselysine and Carboxymethyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary intake associated with serum versus urinary carboxymethyl-lysine, a major advanced glycation end product, in adults: the Energetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary intake associated with serum versus urinary carboxymethyl-lysine, a major advanced glycation end product, in adults: the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fructosyl-lysine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed, step-by-step procedures for the proper disposal of fructosyl-lysine, an Amadori glycation product of glucose and lysine. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended to be a primary resource for laboratory safety and chemical handling, offering value beyond the product itself.
Pre-Disposal Assessment and Safety
Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. In the absence of a specific SDS for this compound, general guidelines for the disposal of non-hazardous biochemicals, such as amino acids and sugars, should be followed. Always prioritize the protocols established by your institution's Environmental Health and Safety (EHS) department.
Based on available safety data for its constituent components, L-lysine and D-fructose, this compound is considered a non-hazardous compound. However, standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound in any form.
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key information pertinent to the handling and disposal of this compound and its components.
| Parameter | This compound | L-Lysine | D-(-)-Fructose |
| CAS Number | 21291-40-7 | 56-87-1 | 57-48-7 |
| Hazard Classification | Not classified as hazardous | Not classified as hazardous | Not classified as hazardous |
| Physical State | Solid | Solid | Solid |
| Solubility | Water soluble | Water soluble | Water soluble |
| Primary Disposal Route | Non-hazardous solid waste or drain disposal (with approval) | Non-hazardous solid waste | Non-hazardous solid waste |
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution.
For Solid this compound:
-
Confirmation of Non-Hazardous Status: Verify with your institution's EHS department that this compound is classified as non-hazardous waste.
-
Waste Segregation: Crucially, ensure that the solid this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous.
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The label should include the name of the compound ("this compound") and clearly state that it is "Non-Hazardous Waste."
-
Final Disposal: Dispose of the sealed container in the designated non-hazardous laboratory trash.
For Aqueous Solutions of this compound:
-
Institutional Approval: Obtain approval from your institution's EHS department for the drain disposal of non-hazardous, water-soluble biochemicals.
-
Dilution: If approved, dilute the this compound solution with at least 20 parts water.
-
Drain Disposal: Slowly pour the diluted solution down the laboratory sink drain with a continuous flow of cold water.
-
Log Entry: If required by your institution, record the disposal in a laboratory waste log.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are considered.
Caption: Workflow for the Proper Disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
Essential Safety and Operational Guidance for Handling Fructosyl-lysine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is a top priority. This guide provides immediate and essential safety and logistical information for managing Fructosyl-lysine in a laboratory environment. While this compound is not classified as a hazardous substance, adherence to good laboratory practices is crucial to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the implementation of appropriate protective measures. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations (e.g., generating dust or aerosols) |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles or a face shield worn over safety glasses.[1] |
| Hand Protection | Disposable nitrile gloves. | Chemical-resistant gloves for prolonged or direct contact.[1] |
| Body Protection | Standard laboratory coat.[1] | Chemically resistant apron or suit. |
| Respiratory Protection | Not generally required with adequate ventilation. | An N95 respirator or higher if dust or aerosols are generated.[1] |
| Footwear | Closed-toe shoes.[1] | Chemical-resistant boots for spill response.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Ensure adequate ventilation in the area where this compound is handled to minimize the potential for inhalation.
-
Avoid Dust Formation: Handle the compound in a manner that avoids the generation of dust.[2][3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling the material.[2][4] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperatures are typically between 2-8°C.
Disposal Plan:
-
Waste Characterization: While this compound is not classified as hazardous, all chemical waste should be handled in accordance with federal, state, and local environmental regulations.[2]
-
Unused Product: Dispose of unused this compound as chemical waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain.[2]
-
Contaminated Materials: Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE (e.g., gloves, disposable lab coats) in a designated, sealed hazardous waste container for solids.[1]
-
Spills: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Note on Experimental Protocols: The provided information is based on Safety Data Sheets (SDS) and general laboratory safety guidance. These documents do not typically cite or provide detailed methodologies for scientific experiments. Therefore, no experimental protocols are included in this guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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